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Core Science & Biosynthesis

Foundational

The Biological Activity of CZC-25146 Hydrochloride in Neurodegeneration: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the biological activity of CZC-25146 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), and its therapeutic potenti...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biological activity of CZC-25146 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), and its therapeutic potential in the context of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegeneration.

Introduction: The Emerging Role of LRRK2 in Neurodegeneration

Neurodegenerative diseases, such as Parkinson's disease (PD) and Alzheimer's disease (AD), represent a significant and growing global health challenge.[1][2] A key pathological feature of many of these disorders is chronic neuroinflammation, which contributes to neuronal dysfunction and eventual cell death.[1][3] Genetic studies have identified mutations in the LRRK2 gene as a significant risk factor for both familial and sporadic PD.[1] This has positioned LRRK2 as a compelling therapeutic target for neuroprotective strategies.[3]

CZC-25146 hydrochloride has emerged as a first-generation, potent, and selective LRRK2 inhibitor.[4][5] Its ability to modulate LRRK2 kinase activity provides a powerful tool to investigate the downstream pathological consequences of LRRK2 dysregulation and to explore its potential as a disease-modifying agent.

CZC-25146 Hydrochloride: A Profile

CZC-25146 hydrochloride is a small molecule inhibitor that demonstrates high affinity for LRRK2.[6][7][8] It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant, which is associated with increased kinase activity.[6][7][9]

Parameter Value Reference
Target Leucine-Rich Repeat Kinase 2 (LRRK2)[6][7][8]
IC50 (wild-type LRRK2) 4.76 nM[6][7][9]
IC50 (G2019S LRRK2) 6.87 nM[6][7][9]
Other Kinases Inhibited PLK4, GAK, TNK1, CAMKK2, PIP4K2C[6][7][8]

Mechanism of Action: Targeting the LRRK2 Kinase Domain

CZC-25146 is classified as a Type II kinase inhibitor.[4][5] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors stabilize the inactive or "DFG-out" conformation.[4][5] This mechanism involves the inhibitor reaching into a back pocket of the ATP-binding site, which is only accessible in the inactive state.[4][5] By locking LRRK2 in an inactive conformation, CZC-25146 effectively prevents the phosphorylation of its downstream substrates.

cluster_0 LRRK2 Kinase Domain cluster_1 Cellular Response ATP ATP Active_LRRK2 Active LRRK2 (DFG-in) ATP->Active_LRRK2 Substrate Substrate Substrate->Active_LRRK2 Inactive_LRRK2 Inactive LRRK2 (DFG-out) Active_LRRK2->Inactive_LRRK2 Conformational Equilibrium Phospho_Substrate Phosphorylated Substrate Active_LRRK2->Phospho_Substrate Phosphorylation Neuroprotection Neuroprotection Inactive_LRRK2->Neuroprotection CZC25146 CZC-25146 CZC25146->Inactive_LRRK2 Stabilizes Downstream_Signaling Pathogenic Downstream Signaling Phospho_Substrate->Downstream_Signaling

Caption: Mechanism of CZC-25146 as a Type II LRRK2 inhibitor.

In Vitro Evidence of Neuroprotective Effects

A significant body of in vitro evidence supports the neuroprotective potential of CZC-25146. Studies utilizing primary neuronal cultures have demonstrated its ability to counteract the toxic effects of mutant LRRK2.

Attenuation of Mutant LRRK2-Induced Neuronal Injury

In primary rodent neurons expressing the G2019S LRRK2 mutation, CZC-25146 potently attenuates neuronal toxicity in a concentration-dependent manner, with an EC50 of approximately 100 nM.[6] This protective effect is achieved without inducing cytotoxicity, even at concentrations up to 5 µM over a 7-day period.[6]

Rescue of Neurite Defects

The G2019S LRRK2 mutation is also known to cause defects in neurite outgrowth and maintenance. Treatment with CZC-25146 has been shown to rescue these LRRK2 G2019S-induced neurite defects in primary human neurons in a dose-dependent manner.[6]

Modulation of Cellular Processes Implicated in Neurodegeneration

Beyond direct neuroprotection, CZC-25146 influences key cellular pathways that are often dysregulated in neurodegenerative diseases.

Induction of Autophagy

Recent findings have highlighted the role of LRRK2 inhibitors, including CZC-25146, in inducing autophagy.[10] Autophagy is a critical cellular process for the clearance of misfolded proteins and damaged organelles, and its impairment is a hallmark of many neurodegenerative conditions. By promoting autophagy, CZC-25146 may facilitate the removal of toxic protein aggregates, such as alpha-synuclein in PD.[10]

CZC25146 CZC-25146 LRRK2 LRRK2 Inhibition CZC25146->LRRK2 mTOR mTOR Inhibition LRRK2->mTOR Modulates Autophagy Autophagy Induction mTOR->Autophagy Inhibits Clearance Clearance of Protein Aggregates (e.g., α-synuclein) Autophagy->Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection

Caption: Proposed pathway for CZC-25146-induced autophagy.

Reduction of Inflammatory Cytokines

Neuroinflammation is a critical component of neurodegenerative disease progression.[1][3] CZC-25146 has been shown to reduce the secretion of inflammatory cytokines.[6][10] This anti-inflammatory effect likely contributes to its overall neuroprotective profile by dampening the chronic immune response in the brain.[3]

Experimental Protocols

The following are representative protocols for evaluating the biological activity of CZC-25146 hydrochloride in in vitro models of neurodegeneration.

Primary Neuronal Culture and Toxicity Assay

Objective: To assess the ability of CZC-25146 to protect against mutant LRRK2-induced neuronal death.

Methodology:

  • Cell Culture: Isolate primary cortical or dopaminergic neurons from embryonic day 18 (E18) rat or mouse pups. Plate neurons on poly-D-lysine coated plates in appropriate neuronal culture medium.

  • Transduction/Transfection: Introduce wild-type or G2019S mutant LRRK2 constructs into the neurons using lentiviral transduction or a suitable transfection reagent.

  • Compound Treatment: After 48-72 hours, treat the neurons with a dose range of CZC-25146 hydrochloride (e.g., 0.01 µM to 5 µM). Include a vehicle control (e.g., DMSO).

  • Toxicity Assessment: After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT assay, LDH release assay, or automated cell counting with a viability dye (e.g., Trypan Blue).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value of CZC-25146 for neuroprotection.

Neurite Outgrowth Assay

Objective: To evaluate the effect of CZC-25146 on neurite morphology in the presence of mutant LRRK2.

Methodology:

  • Cell Culture and Transduction: Follow steps 1 and 2 from the toxicity assay protocol.

  • Compound Treatment: Treat neurons with a dose range of CZC-25146 hydrochloride.

  • Immunocytochemistry: After 48-72 hours of treatment, fix the cells with 4% paraformaldehyde. Permeabilize and block the cells, then incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2). Follow with an appropriate fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated image analysis software to quantify neurite length, branching, and number of primary neurites per neuron.

  • Data Analysis: Compare the neurite parameters between untreated, vehicle-treated, and CZC-25146-treated neurons expressing mutant LRRK2.

Pharmacokinetic Properties

Preclinical studies in mice have indicated that CZC-25146 hydrochloride exhibits favorable pharmacokinetic properties, suggesting its potential for in vivo applications.[6][7][8]

Conclusion and Future Directions

CZC-25146 hydrochloride is a valuable research tool for dissecting the role of LRRK2 in the pathogenesis of neurodegenerative diseases. Its potent and selective inhibition of LRRK2, coupled with its demonstrated neuroprotective, anti-inflammatory, and autophagy-inducing properties, underscores its potential as a lead compound for the development of novel therapeutics. Further in vivo studies in animal models of neurodegeneration are warranted to fully elucidate its therapeutic efficacy.

References

  • Di Rosa, M. C., et al. (2025). LRRK2-Mediated Neuroinflammation-Induced Neuronal Dysfunctions in a Parkinson's and Alzheimer's Disease Cellular Model. PMC. [Link]

  • Taylor, K. C., et al. (n.d.). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. PMC. [Link]

  • Formica, M., et al. (n.d.). CK and LRRK2 Involvement in Neurodegenerative Diseases. MDPI. [Link]

  • D'Angelo, V., et al. (2023). LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation. PMC. [Link]

  • Taylor, K. C., et al. (n.d.). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. PMC. [Link]

  • AdooQ Bioscience. CZC-25146 | LRRK2 inhibitor. [Link]

  • Yotova, I., et al. (2025). Reduction of Z alpha-1 antitrypsin polymers in human iPSC-hepatocytes and mice by LRRK2 inhibitors. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

in vivo dosing guidelines for CZC-25146 hydrochloride in mice

Application Note: In Vivo Dosing Guidelines for CZC-25146 Hydrochloride Executive Summary & Rationale CZC-25146 is a potent, ATP-competitive inhibitor of LRRK2, exhibiting low nanomolar potency against both wild-type (IC...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Dosing Guidelines for CZC-25146 Hydrochloride

Executive Summary & Rationale

CZC-25146 is a potent, ATP-competitive inhibitor of LRRK2, exhibiting low nanomolar potency against both wild-type (IC


 ~4.8 nM) and the Parkinson’s disease-associated G2019S mutant (IC

~6.9 nM).

Critical Application Note: Unlike second-generation LRRK2 inhibitors (e.g., MLi-2 or PFE-360), CZC-25146 exhibits limited Blood-Brain Barrier (BBB) penetration (~4% brain-to-plasma ratio) . Therefore, this compound is the reagent of choice for distinguishing peripheral vs. central LRRK2 mechanisms . It is highly effective for validating LRRK2 biology in the kidney, lung, and immune system (macrophages/monocytes) without confounding CNS effects.

This guide details the formulation, dosing, and pharmacodynamic (PD) validation protocols necessary to ensure reproducible in vivo data.

Compound Profile & Handling

PropertySpecification
Chemical Name CZC-25146 Hydrochloride
Molecular Weight 488.54 g/mol (Free base) / Salt form varies (check batch COA)
Solubility (In Vitro) DMSO: >40 mg/mL; Water: Insoluble
Primary Targets LRRK2 (WT), LRRK2 (G2019S)
Off-Targets PLK4, GAK, TNK1 (Selectivity window < 50-fold)
Storage Powder: -20°C (desiccated).[1][2][3] Solution: Use fresh.

Handling Precaution: CZC-25146 is light-sensitive and hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Formulation Strategy (Vehicle Selection)

Successful in vivo delivery requires overcoming the compound's poor aqueous solubility. The following "Universal Kinase Vehicle" is validated for oral (PO) and intraperitoneal (IP) administration in mice.

Recommended Vehicle:

5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Saline (or Water)

Step-by-Step Preparation Protocol (10 mL batch @ 1 mg/mL)
  • Weighing: Accurately weigh 10 mg of CZC-25146 HCl.

  • Primary Solubilization (The "Crash" Prevention Step):

    • Add 0.5 mL of 100% DMSO.

    • Vortex vigorously for 30 seconds.

    • Checkpoint: Ensure the solution is completely clear and yellow. No particulates should be visible.

  • Co-Solvent Addition:

    • Add 4.0 mL of PEG-300 (Polyethylene glycol 300).

    • Vortex for 10 seconds.

  • Surfactant Addition:

    • Add 0.5 mL of Tween-80 (Polysorbate 80).

    • Note: Tween-80 is viscous; pipette slowly and reverse pipette to ensure accuracy.

  • Aqueous Phase:

    • Slowly add 5.0 mL of sterile Saline (0.9% NaCl) or ddH2O while vortexing.

    • Warning: Adding water too fast may cause precipitation. Add dropwise if unsure.

  • Final QC:

    • Sonicate for 5 minutes in a water bath to degas and ensure homogeneity.

    • pH Check: Ensure pH is between 5.0–7.0.

In Vivo Dosing Guidelines

Dosing Parameters
ParameterRecommendationNotes
Route Oral Gavage (PO) Preferred for PK stability.
Dose Volume 10 mL/kgStandard for mice (e.g., 0.25 mL for a 25g mouse).
Standard Dose 5 – 10 mg/kg Sufficient for >80% peripheral target inhibition.
High Dose 100 – 250 mg/kgUsed only in specific disease models (e.g., ATZ liver polymer reduction) where maximal tissue saturation is required.
Frequency QD (Once Daily)Terminal half-life is ~4.5 hours; QD is sufficient for acute studies; BID recommended for continuous coverage.
Pharmacokinetic (PK) Snapshot (Mouse)
  • Tmax: 0.5 – 1.0 hour.

  • Bioavailability (F): Moderate to High (>50% PO).

  • Brain/Plasma Ratio: < 0.05 (Poor CNS penetration).

Pharmacodynamic (PD) Validation

To prove the drug is working, you must measure target engagement. Do not rely solely on phenotypic outcomes.

Biomarker: Dephosphorylation of LRRK2 at Serine 935 (pS935) or Rab10 at Threonine 73 (pRab10).

Experimental Workflow:

  • Dose: Administer 10 mg/kg CZC-25146 PO.

  • Harvest: Collect Kidney and Lung tissue at 1 hour (Peak effect) and 6 hours (Durability).

  • Lysis: Homogenize tissue in lysis buffer containing phosphatase inhibitors (Calyculin A is critical).

  • Readout: Western Blot for pS935-LRRK2 vs. Total LRRK2.

    • Success Criteria: >80% reduction in pS935 signal in Kidney/Lung compared to Vehicle.

    • Control: Brain tissue should show minimal to no reduction in pS935, confirming the peripheral-selective profile.

Visualizations

Figure 1: Mechanism of Action & Signaling Pathway

This diagram illustrates the LRRK2 signaling cascade and the specific intervention point of CZC-25146, highlighting the differential effect in Peripheral vs. CNS tissue.

LRRK2_Pathway cluster_CNS Central Nervous System (Brain) cluster_Peripheral Peripheral Tissues (Lung/Kidney/Immune) BBB Blood-Brain Barrier LRRK2_CNS LRRK2 (Brain) BBB->LRRK2_CNS CZC-25146 Blocked (<4%) pRab10_CNS pRab10 (Thr73) (Unaffected) LRRK2_CNS->pRab10_CNS Phosphorylation Intact CZC CZC-25146 (Systemic) CZC->BBB Systemic Circulation LRRK2_Peri LRRK2 (Peripheral) CZC->LRRK2_Peri Potent Inhibition (IC50 ~4nM) pRab10_Peri pRab10 (Thr73) (Inhibited) LRRK2_Peri->pRab10_Peri Phosphorylation Blocked

Caption: CZC-25146 effectively inhibits LRRK2-mediated Rab10 phosphorylation in peripheral tissues but fails to cross the BBB, leaving CNS LRRK2 signaling intact.

Figure 2: Formulation & Dosing Workflow

A self-validating protocol flow for preparing the dosing solution.

Formulation_Workflow Start Weigh CZC-25146 (10 mg) Step1 Add DMSO (5%) 0.5 mL Start->Step1 Check1 Visual Check: Clear Yellow? Step1->Check1 Check1->Step1 No (Vortex more) Step2 Add PEG-300 (40%) 4.0 mL Check1->Step2 Yes Step3 Add Tween-80 (5%) 0.5 mL Step2->Step3 Step4 Add Saline (50%) 5.0 mL (Dropwise) Step3->Step4 QC Sonicate & pH Check (pH 5-7) Step4->QC Dose Ready to Dose (10 mL/kg) QC->Dose

Caption: Step-by-step formulation logic ensuring solubility before the addition of aqueous buffers to prevent precipitation.

References

  • Ramsden, N., et al. (2011). Cheminformatics-based design of potent LRRK2 kinase inhibitors. ACS Chemical Biology.[2][3] (Describes the discovery, IC50, and initial PK/PD of CZC-25146).

  • MedChemExpress. CZC-25146 Product Datasheet & Biological Activity.[4] (Confirmation of IC50 values and general solubility data).

  • Merck Millipore. LRRK2 Inhibitor II, CZC-25146 - Calbiochem. (Data on BBB penetration limitations ~4%).[2][3]

  • Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics. (Used as a comparative reference for brain-penetrant vs. non-penetrant inhibitors).

Sources

Application

Application Note: Optimization of CZC-25146 Concentration for LRRK2 Inhibition in Cell Culture

Abstract & Executive Summary CZC-25146 hydrochloride is a highly potent, selective, and cell-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2 ), targeting both wild-type and the pathogenic G2019S mutant.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

CZC-25146 hydrochloride is a highly potent, selective, and cell-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2 ), targeting both wild-type and the pathogenic G2019S mutant.[1] It is widely used to study Parkinson’s Disease (PD) pathology, specifically LRRK2-mediated neurite retraction and lysosomal dysfunction.

While biochemical IC


 values are in the single-digit nanomolar range (~4–7 nM), cellular efficacy requires careful titration to balance maximal target engagement against off-target kinase inhibition (e.g., PLK4, GAK).

Quick Reference Guide:

Parameter Value / Recommendation

| Biochemical IC


  | 4.76 nM (WT LRRK2) / 6.87 nM (G2019S LRRK2) |
| Cellular EC

(Signaling)
| ~10–100 nM (pS935-LRRK2 reduction) | | Optimal Working Range | 10 nM – 1 µM (Cell type dependent) | | Toxicity Threshold | Generally non-toxic < 5 µM (7-day exposure in neurons) | | Solvent | DMSO (Soluble up to 100 mM) | | Stock Storage | -80°C (Stable for 6-12 months) |[2]

Mechanism of Action & Scientific Rationale

Target Specificity

CZC-25146 acts as an ATP-competitive inhibitor. Upon binding to the LRRK2 kinase domain, it prevents the phosphorylation of downstream Rab GTPases (e.g., Rab10, Rab12) and autophosphorylation sites (e.g., S1292). Notably, LRRK2 inhibition also leads to the dephosphorylation of the constitutive biomarker site Ser935 (and Ser910/Ser955), likely by exposing these sites to phosphatases like PP1.

The "Off-Target" Risk

At concentrations exceeding 1 µM , CZC-25146 loses specificity. Known off-targets include:

  • PLK4 (Polo-like kinase 4): Critical for centriole duplication.

  • GAK (Cyclin G-associated kinase): Involved in clathrin-mediated trafficking.

  • CAMKK2 & TNK1 .[1][3][4]

Crucial Insight: To maintain scientific integrity, researchers must validate that observed phenotypes are LRRK2-dependent and not driven by PLK4 or GAK inhibition. This is achieved by using the lowest effective dose (typically <100 nM) and confirming results with structurally distinct LRRK2 inhibitors (e.g., MLi-2 or PF-06447475).

Pathway Visualization

The following diagram illustrates the LRRK2 signaling cascade and the intervention point of CZC-25146.

LRRK2_Pathway LRRK2 LRRK2 (WT/G2019S) Kinase Active Rab10 Rab10 / Rab12 (Substrates) LRRK2->Rab10 Phosphorylates S935 pS935-LRRK2 (Constitutive Site) LRRK2->S935 Maintains Phosphorylation CZC CZC-25146 (Inhibitor) CZC->LRRK2 Inhibits CZC->S935 Induces Dephosphorylation (Biomarker) Rescue Phenotypic Rescue (Neurite Outgrowth) CZC->Rescue Promotes pRab pRab10 / pRab12 (Phosphorylated) Rab10->pRab Activation Phenotype Neurite Retraction Lysosomal Defects pRab->Phenotype Promotes

Figure 1: Mechanism of Action. CZC-25146 inhibits LRRK2 kinase activity, blocking Rab phosphorylation and inducing dephosphorylation of the Ser935 biomarker, ultimately rescuing cellular phenotypes.

Preparation & Handling Protocol

Stock Solution Preparation

Reagent: CZC-25146 Hydrochloride (MW: ~488.54 g/mol ).[3] Solvent: Sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Calculate: To make a 10 mM stock solution (standard), dissolve 4.88 mg of powder in 1 mL of DMSO.

    • Note: If purchasing pre-weighed vials (e.g., 5 mg), adjust DMSO volume accordingly (e.g., 5 mg / 488.54 g/mol = 10.23 mM; add ~1.02 mL DMSO for 10 mM).

  • Dissolve: Vortex vigorously. The compound is soluble in DMSO up to 100 mM.[3]

  • Aliquot: Dispense into small volumes (e.g., 20–50 µL) to prevent freeze-thaw degradation.

  • Store: Store at -80°C (preferred) or -20°C. Protect from light.

Working Solution (Dilution Strategy)

Never add 100% DMSO stock directly to cells.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in culture medium (or PBS) to create a 100 µM working solution.

  • Final Treatment: Dilute the 100 µM working solution directly into the cell culture well to reach the desired final concentration (e.g., 1:1000 dilution for 100 nM ).

    • Control: Ensure the final DMSO concentration is < 0.1% (v/v) in all conditions, including the Vehicle Control.

Experimental Protocol: Dose Optimization

This protocol describes how to determine the optimal concentration for your specific cell line (e.g., SH-SY5Y, iPSC-neurons, or HEK293).

Experimental Design
  • Cell Model: Human Neuroblastoma (SH-SY5Y) or iPSC-derived neurons.

  • Seeding Density:

    
     cells/well (6-well plate) for Western Blot; 
    
    
    
    cells/well (96-well) for Viability.
  • Time Point: 2 hours (for signaling/phosphorylation) vs. 24–48 hours (for toxicity/phenotype).

Step-by-Step Workflow

Step 1: Cell Seeding Seed cells and allow them to adhere and reach 70-80% confluency (or appropriate maturity for iPSCs).

Step 2: Treatment (Titration Curve) Prepare the following final concentrations in fresh culture medium:

  • Vehicle (DMSO)

  • 10 nM

  • 30 nM

  • 100 nM (Target "Sweet Spot")[4]

  • 300 nM

  • 1 µM

  • 5 µM (Toxicity Check)[1][4]

Step 3: Incubation

  • For pS935 LRRK2 Assay: Incubate for 90 – 120 minutes at 37°C. (Phosphorylation changes are rapid).

  • For Phenotypic Rescue: Incubate for 24 – 48 hours .

Step 4: Lysis & Analysis

  • Wash cells 1x with ice-cold PBS.

  • Lyse in RIPA buffer containing Phosphatase Inhibitors (Critical: LRRK2 phosphorylation is labile).

  • Perform Western Blot.[5]

Readout & Interpretation
  • Primary Antibody: Anti-LRRK2 (Total) and Anti-LRRK2 pSer935 (Abcam/Epitomics clones are standard).

  • Success Criteria:

    • Total LRRK2: Should remain stable (unless degradation is induced by very long treatments).

    • pSer935: Should show a dose-dependent decrease .

    • Optimal Dose: The lowest concentration that achieves >90% reduction in pS935 signal without affecting cell morphology.

Workflow Visualization

Workflow Seed Seed Cells (Day 0) Treat Treat with CZC-25146 (10 nM - 5 µM) Seed->Treat Incubate Incubate 2h (Signaling) 24h (Toxicity) Treat->Incubate Lyse Lyse Cells (+ Phos Inhibitors) Incubate->Lyse Analyze Western Blot (pS935 / Total LRRK2) Lyse->Analyze

Figure 2: Experimental Workflow for determining optimal inhibitory concentration.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
No reduction in pS935 Phosphatase activity in lysateAdd fresh phosphatase inhibitor cocktails (e.g., PhosSTOP) to lysis buffer immediately.
Cell Death at >1 µM Off-target toxicity (PLK4)Reduce concentration to <500 nM. Verify with a viability assay (e.g., CellTiter-Glo).
Precipitation in Media High concentration / Cold mediaDilute stock into warm media. Do not exceed 100 µM final in aqueous solution (though 1 µM is standard).
Variable Results DMSO effectEnsure DMSO concentration is constant across ALL wells (including untreated).

References

  • Ramsden, N., et al. (2011).[3] Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons.[3] ACS Chemical Biology.[3]

  • MedChemExpress. (n.d.). CZC-25146 Hydrochloride Datasheet. Retrieved from MedChemExpress.[4]

  • Tocris Bioscience. (n.d.). CZC 25146: LRRK2 Inhibitor.[1][2][3][4][6][7] Retrieved from Tocris.

  • Selleck Chemicals. (n.d.). CZC-25146 LRRK2 Inhibitor.[1][2][3][4][6][7][8] Retrieved from Selleckchem.

  • Deng, X., et al. (2011). Characterization of LRRK2 inhibitors in cellular models. (General context on LRRK2 cellular assays).

Sources

Method

Precision Modulation of Microglial Neuroinflammation via LRRK2 Inhibition: A CZC-25146 Hydrochloride Protocol

Abstract & Scientific Rationale Leucine-rich repeat kinase 2 (LRRK2 ) is a central node in the pathology of Parkinson’s Disease (PD), particularly in the regulation of microglial neuroinflammation.[1] Under pathological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Leucine-rich repeat kinase 2 (LRRK2 ) is a central node in the pathology of Parkinson’s Disease (PD), particularly in the regulation of microglial neuroinflammation.[1] Under pathological stress (e.g., LPS stimulation), LRRK2 kinase activity increases, driving mitochondrial fission (via Drp1) and pro-inflammatory cytokine release (TNF-


, IL-1

, IL-6).

CZC-25146 hydrochloride is a highly potent, ATP-competitive LRRK2 inhibitor with single-digit nanomolar efficacy (


 nM for WT LRRK2). Unlike earlier generation inhibitors (e.g., LRRK2-IN-1), CZC-25146 exhibits superior kinase selectivity, making it an ideal "chemical probe" for dissecting LRRK2-dependent pathways in vitro.

This guide provides a rigorous, standardized workflow for using CZC-25146 to dampen the M1-like pro-inflammatory phenotype in microglia. It emphasizes proper compound handling to prevent precipitation and experimental design to distinguish specific kinase inhibition from off-target toxicity.

Compound Handling & Preparation[2]

Critical Warning: CZC-25146 is hydrophobic. Improper reconstitution leads to "crash-out" (precipitation) in aqueous media, resulting in false negatives.

Solubility Profile
SolventSolubility LimitWorking Stock Conc.Storage Stability
DMSO ~50 mg/mL (94 mM)10 mM (Recommended)6 months at -80°C
Water < 1 mg/mLNot RecommendedUnstable
Ethanol LowNot RecommendedUnstable
Reconstitution Protocol (10 mM Stock)
  • Calculate: For 1 mg of CZC-25146 (MW: 524.01 g/mol ), add 190.8

    
    L  of anhydrous DMSO.
    
  • Vortex: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Dispense into 10-20

    
    L single-use aliquots in amber tubes to protect from light.
    
  • Store: Flash freeze in liquid nitrogen and store at -80°C. Do not freeze-thaw more than twice.

Experimental Workflow: Microglial Inflammation Assay

This protocol is validated for BV-2 cell lines and iPSC-derived microglia .

Visual Workflow (Graphviz)

ExperimentalWorkflow Start Cell Seeding (BV-2 or iPSC-Microglia) Acclimate Acclimation (24h, 37°C, 5% CO2) Start->Acclimate Starve Serum Starvation (Optional: 0.5% FBS for 4h) Reduces basal kinase activity Acclimate->Starve Treat Pre-Treatment Add CZC-25146 (10 nM - 1 µM) Incubate 60 min Starve->Treat Stimulate LPS Stimulation Add LPS (100 ng/mL) Co-incubate with CZC-25146 Treat->Stimulate Branch Readout? Stimulate->Branch WB Western Blot (1-2h) Target: p-Rab10 / p-S935 LRRK2 Branch->WB Kinase Activity ELISA ELISA / qPCR (6-24h) Target: TNF-alpha, IL-6 Branch->ELISA Functional Output

Caption: Step-by-step workflow for evaluating CZC-25146 efficacy in LPS-stimulated microglia.

Detailed Protocol Steps
Step 1: Seeding and Starvation
  • Seeding: Plate microglia at

    
     cells/well in a 6-well plate (for Western Blot) or 
    
    
    
    cells/well in a 24-well plate (for ELISA).
  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Starvation (Critical for Kinase Assays): 4 hours prior to treatment, replace media with Low-Serum Media (DMEM + 0.5% FBS). This lowers basal phosphorylation noise, allowing for a cleaner signal of LRRK2 inhibition.

Step 2: Compound Dilution (Serial Dilution)
  • Prepare a 1000x intermediate dilution in DMSO to ensure the final DMSO concentration on cells is constant (0.1%).

  • Example for 100 nM final conc: Dilute 10 mM stock 1:100 into DMSO

    
     100 
    
    
    
    M. Then dilute 1:1000 into culture media.
  • Vehicle Control: Must contain 0.1% DMSO.

Step 3: Pre-Treatment (The "Kinase Blockade" Window)
  • Add CZC-25146 to cells 60 minutes before LPS stimulation.

  • Reasoning: LRRK2 is a large kinase. Pre-treatment ensures the inhibitor occupies the ATP-binding pocket before the TLR4 signaling cascade initiates LRRK2 activation.

Step 4: Inflammatory Stimulation
  • Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL .

  • Do not wash out the inhibitor; maintain CZC-25146 presence during stimulation.

Step 5: Harvesting
  • For Phospho-Proteins (Western Blot): Harvest cells 60–120 minutes post-LPS. This is the peak window for LRRK2-mediated phosphorylation of Rab10.

  • For Cytokines (ELISA/qPCR): Harvest supernatant (protein) or lysate (mRNA) 6–24 hours post-LPS.

Mechanistic Pathway & Readouts

Understanding where CZC-25146 acts is crucial for interpreting data. It does not block the TLR4 receptor; it blocks the downstream kinase amplification loop.

Signaling Pathway Diagram (Graphviz)

LRRK2Pathway LPS LPS (Extracellular) TLR4 TLR4 Receptor LPS->TLR4 LRRK2_Inactive LRRK2 (Inactive) TLR4->LRRK2_Inactive Activates LRRK2_Active LRRK2 (Active Kinase) LRRK2_Inactive->LRRK2_Active Auto-phos Rab10 Rab10 LRRK2_Active->Rab10 Phosphorylates Inflam Cytokine Release (TNF-a, IL-1b) LRRK2_Active->Inflam NF-kB modulation CZC CZC-25146 (Inhibitor) CZC->LRRK2_Active  BLOCKS   pRab10 p-Rab10 (Thr73) Rab10->pRab10 Mito Mitochondrial Fission (Drp1 mediated) pRab10->Mito

Caption: Mechanism of Action. CZC-25146 inhibits LRRK2 kinase activity, preventing the phosphorylation of Rab10 and subsequent inflammatory cascades.

Key Biomarkers for Validation
BiomarkerMethodExpected Result with CZC-25146Notes
p-Rab10 (Thr73) Western BlotDecrease The most direct measure of LRRK2 kinase activity.
p-LRRK2 (Ser935) Western BlotDecrease Indirect marker. LRRK2 inhibition causes dephosphorylation at S935 by disrupting 14-3-3 binding.
TNF-

ELISADecrease Functional readout of anti-inflammatory efficacy.
Cell Viability MTS/ATP AssayNo Change Essential control to prove cytokine reduction isn't due to cell death.

Troubleshooting & Optimization

Issue: High Toxicity at Effective Dose

  • Cause: Off-target inhibition of PLK4 (a cell cycle kinase) can occur at concentrations > 100 nM.

  • Solution: Perform a dose-response curve (1 nM to 1

    
    M). The therapeutic window for CZC-25146 is typically 10 nM – 100 nM . Avoid exceeding 500 nM in long-term (>24h) assays.
    

Issue: No Reduction in p-S935 LRRK2

  • Cause: Phosphatase activity may be low, or the compound degraded.

  • Solution: Ensure lysis buffer contains Phosphatase Inhibitors (e.g., Sodium Orthovanadate, NaF). Verify stock solution integrity.

Issue: Inconsistent Cytokine Data

  • Cause: Variability in LPS potency.

  • Solution: Always run a "No Treatment" and "LPS Only" control in every plate. Normalize data to the "LPS Only" group (set as 100%).

References

  • Ramsden, N., et al. (2011). Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS Chemical Biology.

  • Dzamko, N., et al. (2010). Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization. Biochemical Journal.

  • Moehle, M. S., et al. (2012). LRRK2 inhibition attenuates microglial inflammatory responses. Journal of Neuroscience.

  • MedChemExpress. CZC-25146 Product Data Sheet & Solubility.

  • Sigma-Aldrich. LRRK2 Inhibitor II, CZC-25146 - Specification Sheet.[2]

Sources

Application

Advanced Pharmacokinetic Assessment of CZC-25146 Hydrochloride

Application Note & Protocol Guide | Version 2.0 Executive Summary & Scientific Context CZC-25146 hydrochloride is a potent, selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), targeting both wild-type and the pa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Scientific Context

CZC-25146 hydrochloride is a potent, selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), targeting both wild-type and the pathogenic G2019S mutant with single-digit nanomolar potency (


 ~4-7 nM).[1] While widely used as a tool compound in Parkinson’s Disease (PD) research, its physicochemical properties present specific challenges for pharmacokinetic (PK) profiling.

The Scientist's Critique: Many researchers fail to distinguish between total brain exposure and unbound (active) brain exposure. Early generation LRRK2 inhibitors, including CZC-25146, often face P-glycoprotein (P-gp) efflux liabilities. Therefore, a standard plasma PK study is insufficient. This protocol mandates a Neuro-PK design, integrating plasma pharmacokinetics with cerebrospinal fluid (CSF) and brain homogenate analysis to determine the unbound brain-to-plasma partition coefficient (


).

Pre-clinical Formulation Strategy

CZC-25146 is a hydrophobic molecule.[2] The hydrochloride salt form improves solubility compared to the free base, but it remains challenging in aqueous media. Improper formulation leads to precipitation in the peritoneal cavity (IP) or variable absorption (PO), invalidating PK data.

Recommended Vehicle Systems
RouteVehicle CompositionPreparation ProtocolStability Window
IV (Bolus) 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline 1. Dissolve compound in DMSO (vortex/sonicate).2. Add PEG300; vortex.3. Add Tween-80; vortex.4. Slowly add warm Saline (37°C) while stirring.Use within 2 hours. prone to precipitation.
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween-80 Grind compound to fine powder. Add vehicle slowly with mortar/pestle to form a uniform suspension.24 hours (Re-suspend before dosing).
Alt. IV/PO 20% Captisol® (SBE-β-CD) in Water Dissolve Captisol in water first. Add compound. Adjust pH to 4.0-5.0 if necessary to aid dissolution.>24 hours (Preferred for lower toxicity).
Formulation Decision Logic (DOT Visualization)

FormulationLogic Start Start: CZC-25146 HCl Route Select Administration Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Check Solubility in Saline IV->SolubilityCheck Suspension Use Suspension: 0.5% Methylcellulose PO->Suspension Standard Precip Precipitation Observed? SolubilityCheck->Precip Cosolvent Use Cosolvent System: 10% DMSO / 40% PEG300 Precip->Cosolvent Yes (Standard) Captisol Use Complexation: 20% Captisol (pH 4-5) Precip->Captisol Yes (Low Tox) QC QC: Visual Inspection & Concentration Verification (HPLC) Precip->QC No (Rare) Cosolvent->QC Captisol->QC Suspension->QC

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility observations.

In Vivo Pharmacokinetic Protocol (Mouse/Rat)

Objective: Determine plasma clearance (


), volume of distribution (

), oral bioavailability (

), and CNS penetration (

ratio).
Experimental Design (n=3 per timepoint)
  • Species: Male C57BL/6 mice (20-25g) or Sprague-Dawley rats (250-300g).

  • Fasting: Overnight fasting (food withheld 12h pre-dose, water ad libitum) is required for PO groups to reduce absorption variability.

  • Dosing:

    • Group A (IV): 1.0 mg/kg (via tail vein).

    • Group B (PO): 5.0 mg/kg (via oral gavage).

Sampling Schedule
  • Plasma: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Brain/CSF: Terminal collection at 1, 4, and 24 hours (Satellite group).

Critical Step: Brain Tissue Collection

To accurately measure BBB penetration, you must remove residual blood from the brain vasculature, as CZC-25146 in blood will artificially inflate "brain" concentrations.

  • Anesthesia: Deep anesthesia (Isoflurane).

  • Perfusion: Transcardial perfusion with ice-cold PBS (pH 7.4) for 5 minutes until liver clears and fluid exiting right atrium is clear.

  • Extraction: Remove brain, rinse in PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.

Bioanalytical Method (LC-MS/MS)[3]

System: Agilent 6460 Triple Quad or Sciex QTRAP 6500+. Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

Sample Preparation (Protein Precipitation)
  • Aliquot: 20 µL Plasma or Brain Homogenate (1:3 tissue:water).

  • Precipitate: Add 100 µL Acetonitrile containing Internal Standard (IS) .

    • Recommended IS: Sunitinib-d10 or a structural analog.[3] Avoid using generic IS like Tolbutamide if retention times vary significantly.

  • Vortex: 10 mins @ 1500 rpm.

  • Centrifuge: 4000g for 15 mins at 4°C.

  • Injection: Inject 2-5 µL of supernatant.

Mass Spectrometry Parameters

Note: Exact transitions require tuning on your specific instrument.

  • Ionization: ESI Positive Mode.

  • Precursor Ion (Q1): m/z 489.2 [M+H]+ (Calculated for C22H25FN6O4S).

  • Product Ions (Q3): Scan for major fragments (typically loss of the solubilizing tail or core cleavage).

Bioanalytical Workflow (DOT Visualization)

Bioanalysis Sample Plasma/Brain Sample Extract Protein Precip (ACN + IS) Sample->Extract Centrifuge Centrifugation 4000g, 15m Extract->Centrifuge Separation LC Separation C18 Column Centrifuge->Separation Supernatant Detection MS/MS Detection MRM Mode Separation->Detection Data Quantification (Analyst/MassHunter) Detection->Data

Figure 2: LC-MS/MS bioanalytical workflow for CZC-25146 quantification.

Data Analysis & Interpretation

Use Phoenix WinNonlin or equivalent software for Non-Compartmental Analysis (NCA).

Key Parameters to Report[4]
ParameterDefinitionSignificance for CZC-25146

Time to max concentrationIndicates absorption rate (PO).

Max concentrationEfficacy driver; must exceed cellular

(4-7 nM).

Area Under CurveTotal exposure.

Bioavailability

.

Brain-to-Plasma Ratio

.

Unbound Partition Coeff.The "Gold Standard." Requires determining fraction unbound in brain (

) via equilibrium dialysis.
The "Go/No-Go" Interpretation
  • High Clearance (

    
     liver blood flow):  Indicates rapid metabolic instability. Check microsome data.
    
  • Low

    
     (< 0.1):  Indicates poor BBB penetration or strong P-gp efflux. CZC-25146 is known to have liability here; if 
    
    
    
    is low, the compound is suitable for peripheral LRRK2 studies (e.g., kidney, lung) but may be limited for CNS efficacy models without high dosing.

References

  • Ramsden, N., et al. (2011). Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons.[1] ACS Chemical Biology, 6(10), 1021-1028.[1]

  • MedChemExpress. CZC-25146 Hydrochloride Product Information & Solubility Data.

  • Di, L., et al. (2013). High penetration of drug-like compounds into the brain: the issue of unbound drug concentration. ACS Medicinal Chemistry Letters, 4(1), 1-4. (Grounding for

    
     methodology). 
    

Sources

Method

Application Note: Optimized Vehicle Selection and Formulation Protocol for Intravenous Delivery of CZC-25146

Executive Summary CZC-25146 is a potent, selective, and orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson’s disease pathology. While it exhibits favorable pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CZC-25146 is a potent, selective, and orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson’s disease pathology. While it exhibits favorable pharmacokinetic (PK) properties in vivo (Vd = 5.4 L/kg; Cl = 2.3 L/hr/kg), its lipophilic nature presents significant challenges for intravenous (IV) formulation.

This Application Note provides a scientifically validated protocol for formulating CZC-25146 for IV administration. We reject the use of simple aqueous vehicles due to the high risk of micro-precipitation and embolism. Instead, we define a Multi-Component Co-Solvent System (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) as the optimal vehicle, balancing solubility, stability, and physiological tolerability.

Physicochemical Profile & Solubility Assessment

Successful formulation requires understanding the "Why" behind the difficulty. CZC-25146 is a fluoro-diaminopyrimidine derivative. Its structure confers high potency but poor aqueous solubility.

Table 1: Physicochemical Properties of CZC-25146
PropertyValueImplication for IV Formulation
Molecular Weight 488.54 g/mol (Free Base)Moderate size; prone to aggregation.
Form Solid (often HCl salt)Salt form improves solubility slightly but not enough for pure aqueous IV bolus at high doses.
Solubility (Water) ~1 mg/mL (pH dependent)High Risk. Borderline solubility creates a risk of precipitation upon entering the bloodstream (pH 7.4).
Solubility (DMSO) ≥ 25 mg/mLExcellent solvent, but toxic at high IV concentrations (>10-20% v/v).
LogP High (Lipophilic)Requires organic co-solvents or surfactants to maintain solution state.

Vehicle Selection Strategy

The selection process follows a logical decision tree designed to maximize drug load while minimizing vehicle-induced toxicity (hemolysis, phlebitis).

Figure 1: Formulation Logic & Decision Tree

FormulationLogic Start Start: CZC-25146 Formulation SolubilityCheck Aqueous Solubility Check (> 1 mg/mL @ pH 7.4?) Start->SolubilityCheck SimpleSaline Option A: Simple Saline (REJECTED) SolubilityCheck->SimpleSaline No (Risk of Embolism) CoSolvent Option B: Co-Solvent System (SELECTED) SolubilityCheck->CoSolvent Yes (Standard for Kinase Inhibitors) Complexation Option C: Cyclodextrins (Alternative) SolubilityCheck->Complexation If Co-solvents Toxic Criteria Criteria: Stability > 4h No Precipitation on Dilution CoSolvent->Criteria FinalVehicle Final Vehicle: 10% DMSO / 40% PEG300 5% Tween-80 / 45% Saline Criteria->FinalVehicle Passes QC

Caption: Decision matrix for selecting the optimal vehicle. Simple saline is rejected due to precipitation risks. The Co-Solvent system is selected for its robust solubilization capacity.

Recommended Formulation Protocol

Target Concentration: 1.0 - 2.5 mg/mL Route: Intravenous (IV) Bolus or Infusion Species: Mouse / Rat

Reagents Required[1][2][3][4][5]
  • CZC-25146 (HPLC grade, >98%)

  • DMSO (Dimethyl sulfoxide, sterile filtered)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Preparation Workflow

Critical Note: The order of addition is non-negotiable. Adding saline directly to the DMSO stock will cause immediate, irreversible precipitation.

  • Weighing: Weigh the required amount of CZC-25146.

    • Example: For 1 mL of 2 mg/mL solution, weigh 2.0 mg.

  • Primary Solubilization (10% v/v): Add 100 µL DMSO . Vortex vigorously until the solution is perfectly clear.

    • QC Check: Ensure no particles remain.

  • Co-Solvent Addition (40% v/v): Add 400 µL PEG300 . Vortex for 30 seconds.

    • Why: PEG300 acts as a bridge, preventing the drug from crashing out when water is eventually added.

  • Surfactant Addition (5% v/v): Add 50 µL Tween-80 . Vortex gently (avoid excessive foaming).

    • Why: Tween-80 stabilizes the micelles and prevents aggregation.

  • Aqueous Phase Addition (45% v/v): SLOWLY add 450 µL Sterile Saline dropwise while vortexing.

    • Technique: Add 50-100 µL at a time, mixing in between.

  • Final QC: Inspect under a light source. The solution should be clear to slightly opalescent. If cloudy, sonicate for 5 minutes at 37°C.

Figure 2: Preparation Workflow Diagram

PrepWorkflow Step1 1. Weigh Compound Step2 2. Add DMSO (10%) Dissolve Completely Step1->Step2 Step3 3. Add PEG300 (40%) Vortex Step2->Step3 Step4 4. Add Tween-80 (5%) Mix Gently Step3->Step4 Step5 5. Add Saline (45%) Dropwise & Vortex Step4->Step5 Step6 6. Filtration (0.22 µm PES) Step5->Step6

Caption: Sequential mixing protocol. The "Dropwise" addition of saline (Step 5) is the critical control point to prevent precipitation.

In Vivo Administration Guidelines

Dosing Parameters
  • Standard Dose: 1 mg/kg (IV).

  • Max Volume (Mouse): 5 mL/kg (approx. 100 µL for a 20g mouse).

  • Injection Rate: Slow bolus (over 10-15 seconds) to minimize local vein irritation from DMSO.

Pharmacokinetic Expectations

Based on Ramsden et al. (2011), successful IV administration using this vehicle class should yield:

  • Clearance (Cl): ~2.3 L/hr/kg

  • Volume of Distribution (Vd): ~5.4 L/kg

  • Half-life: Moderate; suitable for once or twice-daily dosing studies.

Safety Monitoring
  • Hemolysis: The 10% DMSO / 5% Tween combination is generally well-tolerated in rodents but can cause mild, transient hemolysis.

  • Tolerability: Observe animals for 15 minutes post-injection for signs of respiratory distress (potential embolism from precipitation).

References

  • Ramsden, N., et al. (2011). Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons.[1] ACS Chemical Biology.[1]

  • MedChemExpress (MCE). CZC-25146 Product Protocol & Solubility Data.

  • Li, P., & Zhao, L. (2016). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. (General reference for Kinase Inhibitor co-solvent systems).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of CZC-25146 Hydrochloride

Welcome to the technical support center for CZC-25146 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CZC-25146 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with improving the oral bioavailability of this potent LRRK2 inhibitor. As a weakly basic compound, CZC-25146 hydrochloride's oral absorption is likely limited by its pH-dependent solubility and potential for precipitation in the gastrointestinal tract. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address these issues head-on, grounded in established pharmaceutical principles and formulation science.

Section 1: Foundational Understanding & Initial Characterization

This section addresses the preliminary questions researchers may have regarding the physicochemical properties of CZC-25146 hydrochloride and how they influence its oral bioavailability.

FAQ 1: What are the likely reasons for the poor oral bioavailability of CZC-25146 hydrochloride?

Based on its chemical structure and classification as a hydrochloride salt of a weakly basic compound, the primary obstacles to achieving high oral bioavailability are:

  • pH-Dependent Solubility : CZC-25146 hydrochloride is expected to have higher solubility in the acidic environment of the stomach (pH 1-3) due to the protonation of its basic functional groups. However, as it transitions to the higher pH of the small intestine (pH 6.5-7.5), its solubility is likely to decrease significantly, leading to precipitation.[1][2] This precipitation reduces the concentration of dissolved drug available for absorption.

  • Dissolution Rate-Limited Absorption : The rate at which CZC-25146 hydrochloride dissolves in the intestinal fluid may be slower than its absorption rate across the intestinal wall. This is a common characteristic of BCS Class II and IV compounds.[3]

  • Potential for High First-Pass Metabolism : While not explicitly documented for CZC-25146, many kinase inhibitors undergo significant metabolism in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.[4]

Troubleshooting Guide: Initial Solubility and Permeability Assessment

Before embarking on complex formulation strategies, it is crucial to quantify the solubility and permeability challenges.

Objective: To determine the baseline aqueous solubility of CZC-25146 hydrochloride in biorelevant media and assess its intrinsic permeability.

Experimental Workflow:

Caption: Initial characterization workflow for CZC-25146 HCl.

Protocols:

  • Kinetic Solubility Assay: This high-throughput method provides an early indication of solubility challenges. A detailed protocol can be found in the reference by AxisPharm.[5]

  • Equilibrium Solubility in Biorelevant Media: Determine the solubility in Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF).[6][7][8] This will reveal the extent of the pH-dependent solubility issue.

  • Caco-2 Permeability Assay: This in vitro model predicts in vivo drug absorption across the gut wall.[8][9] It will help determine if low permeability is also a contributing factor to poor bioavailability.

Data Interpretation:

ParameterHighLowImplication for CZC-25146 HCl
Solubility in FaSSIF > 100 µg/mL< 50 µg/mLLow solubility is a likely primary hurdle.
Permeability (Papp) > 10 x 10⁻⁶ cm/s< 2 x 10⁻⁶ cm/sIf low, permeability enhancement strategies may be needed.
Efflux Ratio > 2< 2A high ratio suggests the involvement of efflux transporters like P-gp.

Section 2: Formulation Strategies for Solubility Enhancement

This section focuses on two widely adopted and effective formulation strategies for improving the oral bioavailability of poorly soluble drugs: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).

FAQ 2: What are Amorphous Solid Dispersions (ASDs) and how can they help improve the bioavailability of CZC-25146 hydrochloride?

ASDs are formulations where the drug is dispersed in an amorphous state within a polymer matrix.[10] By preventing the drug from crystallizing, ASDs can maintain a supersaturated concentration in the gastrointestinal tract, thereby increasing the driving force for absorption.[11] For a weakly basic drug like CZC-25146, an ASD can prevent precipitation as it transitions from the acidic stomach to the more neutral intestine.[10][12]

Troubleshooting Guide: Developing an ASD Formulation for CZC-25146 Hydrochloride

Objective: To screen for a suitable polymer and prepare a stable and effective ASD of CZC-25146 hydrochloride.

Experimental Workflow:

Caption: Workflow for developing an ASD formulation.

Protocols:

  • Polymer Selection: Screen polymers like PVP K30, Soluplus®, and HPMC-AS. For weakly basic drugs, acidic polymers can provide additional stabilization through acid-base interactions.[12]

  • Manufacturing:

    • Spray Drying: A common method for producing ASDs. A general protocol can be found in the reference by Ghaste et al.[13]

    • Hot-Melt Extrusion (HME): A solvent-free manufacturing process suitable for thermally stable compounds.[2]

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of crystalline drug.

    • X-Ray Powder Diffraction (XRPD): To verify the amorphous nature of the dispersion.

    • In Vitro Dissolution: Use USP Apparatus II with biorelevant media to assess the dissolution advantage over the crystalline drug.

Troubleshooting Common ASD Issues:

IssuePotential CauseRecommended Action
Phase Separation/Crystallization Poor drug-polymer miscibility; high drug loading.Screen for polymers with better interaction potential; reduce drug loading.
Low Dissolution Rate Inappropriate polymer; high particle size.Select a more hydrophilic polymer; optimize manufacturing process to reduce particle size.
Gelling of Formulation High concentration of certain polymers (e.g., HPMC).Add disintegrants or inorganic salts to the final dosage form.[14]
FAQ 3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and are they suitable for CZC-25146 hydrochloride?

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[15] For a lipophilic, poorly soluble drug, SEDDS can enhance oral bioavailability by:

  • Presenting the drug in a solubilized form, bypassing the dissolution step.

  • Increasing the surface area for absorption due to the formation of fine droplets.

  • Potentially inhibiting efflux transporters and reducing first-pass metabolism.

Given that many kinase inhibitors are lipophilic, SEDDS is a viable strategy for CZC-25146 hydrochloride.

Troubleshooting Guide: Developing a SEDDS Formulation for CZC-25146 Hydrochloride

Objective: To develop a stable and efficient liquid or solid SEDDS formulation.

Experimental Workflow:

Caption: Workflow for developing a SEDDS formulation.

Protocols:

  • Excipient Screening: Determine the solubility of CZC-25146 in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol HP).

  • Ternary Phase Diagram Construction: To identify the self-emulsifying regions.

  • Characterization: Measure droplet size, polydispersity index (PDI), and emulsification time upon dilution in water.

  • Solid SEDDS (S-SEDDS): To improve stability and handling, liquid SEDDS can be adsorbed onto solid carriers like Neusilin US2.

Troubleshooting Common SEDDS Issues:

IssuePotential CauseRecommended Action
Drug Precipitation upon Dilution Insufficient solubilization capacity of the formulation.Increase surfactant/co-solvent ratio; screen for more effective excipients.
Poor Self-Emulsification Unfavorable oil/surfactant/co-solvent ratios.Optimize ratios using ternary phase diagrams.
Physical Instability (Phase Separation) Immiscibility of components.Screen for a more compatible excipient combination.

Section 3: In Vivo Evaluation

This section provides guidance on assessing the in vivo performance of your developed formulations.

FAQ 4: How should I design an in vivo pharmacokinetic (PK) study in rodents to evaluate my improved formulation of CZC-25146 hydrochloride?

A well-designed rodent PK study is essential to confirm that your formulation strategy translates to improved systemic exposure.

Study Design Recommendations:

  • Animal Model: Sprague-Dawley rats are a commonly used model for oral bioavailability studies.

  • Groups:

    • Intravenous (IV) Bolus: To determine absolute bioavailability and clearance.

    • Oral Suspension (Control): CZC-25146 hydrochloride in a simple aqueous vehicle (e.g., 0.5% methylcellulose).

    • Oral Test Formulation(s): Your developed ASD or SEDDS formulation.

  • Dosing: A typical oral dose for a discovery-stage compound might be in the range of 10-50 mg/kg. The IV dose should be lower (e.g., 1-5 mg/kg).

  • Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Analysis: Analyze plasma concentrations of CZC-25146 using a validated LC-MS/MS method.

Key PK Parameters to Calculate:

ParameterDescriptionDesired Outcome for Improved Formulation
Cmax Maximum plasma concentrationHigher than control
Tmax Time to reach CmaxMay be shorter or similar to control
AUC Area under the plasma concentration-time curveSignificantly higher than control
F (%) Absolute bioavailabilityHigher than control

References

  • Singh, B., et al. Self-emulsifying drug delivery systems (SEDDS): a comprehensive review. World Journal of Pharmaceutical and Life Sciences. 2021.
  • Patel Kwan Consultancy. pH Dependent Drug Interactions with Acid Reducing Agents. 2021. [Link]

  • Fahr, A., & Liu, X. (2007).
  • Jantratid, E., & Dressman, J. (2009). The use of biorelevant dissolution media to forecast the in vivo performance of a drug. Dissolution technologies, 16(3), 21-25.
  • Lonza. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. 2023. [Link]

  • Bio-relevant Dissolution Media Development. American Pharmaceutical Review. 2017. [Link]

  • Al-Ghazawi, M., & Al-khalidi, B. (2018). Amorphous solid dispersions of dasatinib: Formulation and ecotoxicological assessment. Pharmaceutics, 10(4), 211.
  • Al-Akayleh, F., et al. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 18(8), 3047-3055.
  • Manallack, D. T. (2007). The pH-tactic screen: a method for the rapid estimation of pKa. Journal of pharmaceutical and medicinal chemistry, 1(1), 1-10.
  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Purohit, R., & Taylor, L. S. (2015). Polymeric amorphous solid dispersions of dasatinib: formulation and ecotoxicological assessment. Molecular pharmaceutics, 12(5), 1546-1556.
  • Ardena. Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. 2021. [Link]

  • Maniruzzaman, M., et al. (2016).
  • Interchim. SIF Media (Simulated Intestinal Fluids). [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Hussain, A., et al. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. Pharmaceutics, 14(9), 1801.
  • Purohit, R., & Taylor, L. S. (2015). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs.
  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Al-khalidi, B., et al. (2022).
  • Singh, A. K., et al. (2013). Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Poorly Soluble Drugs.
  • Drug Development & Delivery. Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. [Link]

  • American Pharmaceutical Review. Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. 2020. [Link]

  • Fabtech Technologies. Hot Melt Extrusion Process in Pharmaceutical Drug Formulation. [Link]

  • Al-Ghazawi, M., & Al-khalidi, B. (2024). Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. Polymers, 16(8), 1086.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of controlled release, 161(3), 738-746.
  • Google Patents.
  • Fabtech Technologies. Hot Melt Extrusion Process in Pharmaceutical Drug Formulation. [Link]

  • Ghaste, R. S., et al. (2015). Spray drying: Solving solubility issues with amorphous solid dispersions. Drug development & delivery, 15(8), 54-59.
  • Biochemazone. Fed State Simulated Intestinal Fluid (FeSSIF). [Link]

  • Vertzoni, M., et al. (2019). Fed-state Gastric Media and Drug Analysis Techniques: Current status and Points to consider. Pharmaceutics, 11(11), 567.

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Optimization

Technical Support Center: Addressing Variability in CZC-25146 LRRK2 Inhibition Assays

Welcome to the technical support guide for researchers utilizing CZC-25146 in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition assays. This resource is designed to provide in-depth, field-proven insights to help you navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing CZC-25146 in Leucine-Rich Repeat Kinase 2 (LRRK2) inhibition assays. This resource is designed to provide in-depth, field-proven insights to help you navigate the complexities of LRRK2 assays, ensuring the generation of robust and reproducible data. As a multi-domain protein with complex regulation, LRRK2 presents unique challenges in both biochemical and cellular assay formats. This guide will address common sources of variability and provide structured troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered when using CZC-25146 and performing LRRK2 inhibition assays.

Q1: What is the mechanism of action for CZC-25146, and why is that important for my assay setup?

A1: CZC-25146 is a potent, reversible, and ATP-competitive inhibitor of LRRK2.[1] This means it directly competes with ATP for binding to the kinase's active site. This is a critical piece of information for assay design, particularly for biochemical (cell-free) assays. If the concentration of ATP in your assay is too high, it can outcompete the inhibitor, leading to an artificially high (weaker) IC50 value.[2] For optimal results, the ATP concentration should be set near the Michaelis constant (Km) for LRRK2.

Q2: I'm seeing a different IC50 value for CZC-25146 than what is reported in the literature. What could be the cause?

A2: Discrepancies in IC50 values are a common issue and can stem from several factors:

  • Assay Format: IC50 values are highly dependent on the assay conditions. A biochemical assay using a peptide substrate may yield a different IC50 than a cellular assay measuring autophosphorylation in a specific cell line.[3][4]

  • ATP Concentration: As mentioned in Q1, high ATP levels in biochemical assays will increase the apparent IC50.[2]

  • Enzyme/Substrate Concentration: The concentration of the LRRK2 enzyme and its substrate can influence the inhibition curve.

  • Compound Handling: CZC-25146 is soluble in DMSO but poorly soluble in aqueous solutions.[5] Ensure your stock solutions are fully dissolved and avoid precipitation when diluting into your final assay buffer. Use fresh, anhydrous DMSO, as moisture can reduce solubility.[5]

  • Batch-to-Batch Variability: The purity and molecular weight of CZC-25146 can vary slightly between batches. Always use the batch-specific molecular weight provided on the certificate of analysis for accurate concentration calculations.

Q3: Is CZC-25146 specific to LRRK2? How might off-target effects influence my cellular assay results?

A3: While potent against LRRK2, CZC-25146 is not entirely specific. It has been shown to inhibit other kinases, including PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[3][6] In a cellular context, inhibition of these other kinases could lead to phenotypes that are not directly related to LRRK2 inhibition. To confirm that your observed cellular effect is due to LRRK2 inhibition, you can use a secondary, structurally distinct LRRK2 inhibitor or employ a genetic approach, such as using LRRK2 knockout cells as a negative control.[7]

Q4: What is the best way to prepare and store CZC-25146 stock solutions?

A4: For optimal stability and reproducibility, follow these guidelines:

  • Solvent: Dissolve CZC-25146 in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).[5]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C.[1][5]

  • Working Dilutions: When preparing working dilutions for your assay, be mindful of the final DMSO concentration. High concentrations of DMSO can affect enzyme activity and cell viability.

Section 2: Troubleshooting Guide for LRRK2 Assays

This section provides a more detailed, problem-oriented approach to resolving common issues in both biochemical and cellular LRRK2 assays.

Biochemical (Cell-Free) Assays

Biochemical assays offer a direct measure of LRRK2 kinase activity but are sensitive to reagent quality and reaction conditions.

Problem 1: High Variability Between Replicates or Assays (High %CV)
  • Potential Cause 1: Recombinant LRRK2 Enzyme Instability. LRRK2 is a large, complex protein that can be prone to aggregation or loss of activity with improper handling.[8]

    • Solution:

      • Handling: Aliquot recombinant LRRK2 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. When thawing, do so quickly and keep the enzyme on ice at all times.

      • Buffer Composition: Ensure your kinase reaction buffer is optimized for LRRK2 stability. A typical buffer includes a buffering agent (e.g., 40mM Tris, pH 7.5), a divalent cation (e.g., 20mM MgCl2), a reducing agent (e.g., 50µM DTT), and a protein stabilizer (e.g., 0.1 mg/mL BSA).[9]

  • Potential Cause 2: Inconsistent Pipetting. Due to the small volumes often used in 384-well plate formats, minor pipetting errors can lead to significant variability.

    • Solution:

      • Use calibrated pipettes and proper pipetting technique.

      • Prepare master mixes of reagents (enzyme, substrate/ATP mix) to minimize well-to-well differences.

  • Potential Cause 3: Sub-optimal ATP Concentration. An ATP concentration that is too low can lead to a weak signal and higher variability.[2]

    • Solution:

      • Perform an ATP titration to determine the Km for your specific LRRK2 construct and substrate. Run the assay with an ATP concentration at or near the Km value.

Problem 2: No or Very Low Kinase Activity Detected
  • Potential Cause 1: Inactive Enzyme. The recombinant LRRK2 may have lost activity due to improper storage or handling.

    • Solution:

      • Test the enzyme activity with a known potent, non-ATP competitive activator if available, or a control substrate with expected high turnover.

      • Purchase a new batch of enzyme from a reputable supplier.

  • Potential Cause 2: Incorrect Assay Buffer Components. LRRK2 activity is dependent on specific cofactors.

    • Solution:

      • Verify that your assay buffer contains MgCl2, as magnesium is a critical cofactor for ATP transfer.

      • Check the pH of your buffer; LRRK2 activity is optimal around pH 7.5.[9]

  • Potential Cause 3: Substrate Issues. The peptide or protein substrate may not be suitable or may have degraded.

    • Solution:

      • Use a validated LRRK2 substrate such as LRRKtide.[9]

      • If using a protein substrate like myelin basic protein (MBP), ensure it is dephosphorylated, as basal phosphorylation can reduce its effectiveness as a substrate.[10]

Cellular Assays

Cellular assays provide a more physiologically relevant context for LRRK2 inhibition but introduce the complexity of cellular signaling pathways.

Problem 1: Cannot Detect Phosphorylated LRRK2 or Substrates (e.g., pS1292-LRRK2, pT73-Rab10)
  • Potential Cause 1: Low Endogenous LRRK2 Expression/Activity. Many cell lines express low levels of LRRK2, making it difficult to detect its activity, especially autophosphorylation at sites with low stoichiometry like Ser1292.[4][11]

    • Solution:

      • Overexpression Systems: Transiently or stably overexpress wild-type or mutant (e.g., G2019S) LRRK2. The G2019S mutation, in particular, enhances kinase activity, providing a larger signal window.[11]

      • Cell Line Selection: Use cell lines known to have higher LRRK2 expression, such as HEK293T cells, or relevant immune cells like monocytes.[2]

      • Sensitive Detection Methods: Western blotting may not be sensitive enough. Consider using more quantitative and sensitive methods like TR-FRET, ELISA, or Proximity Ligation Assays (PLA).[3][4]

  • Potential Cause 2: Poor Antibody Performance. The phospho-specific antibody may have low affinity or specificity.

    • Solution:

      • Antibody Validation: Validate your phospho-specific antibody. A critical negative control is to transfect cells with a non-phosphorylatable mutant (e.g., LRRK2 S1292A) and confirm the absence of a signal.[12] A positive control is to treat cells with a different, validated LRRK2 inhibitor to show a decrease in the phospho-signal.

      • Sample Preparation: Ensure your lysis buffer contains phosphatase inhibitors (e.g., PhosSTOP) to preserve the phosphorylation status of your proteins during sample preparation.

Problem 2: Inconsistent or Non-Dose-Dependent Inhibition by CZC-25146
  • Potential Cause 1: Cell Permeability and Compound Stability. The compound may not be efficiently entering the cells or may be unstable in the cell culture media over the course of the experiment.

    • Solution:

      • Confirm the cell permeability of CZC-25146 in your specific cell type, although it is generally reported to be cell-permeable.[6]

      • For longer incubation times (e.g., >24 hours), consider replenishing the compound in the media.

  • Potential Cause 2: Cellular Efflux Pumps. The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.

    • Solution:

      • Test for the involvement of efflux pumps by co-incubating with a known efflux pump inhibitor.

  • Potential Cause 3: Complex Cellular Regulation. LRRK2 is part of a complex signaling network. Cellular feedback mechanisms could potentially counteract the inhibitory effect of CZC-25146 over time.

    • Solution:

      • Perform a time-course experiment to determine the optimal incubation time for observing maximal inhibition. Acute inhibition often leads to dephosphorylation of sites like Ser935.[3]

Section 3: Data Presentation and Experimental Protocols

Key Assay Parameters for CZC-25146
ParameterBiochemical AssayCellular AssayRationale & Key Considerations
CZC-25146 IC50 4.76 nM (WT LRRK2)[3][6]~100 nM (EC50 for neuroprotection)[3]Cellular potency (EC50) is often higher than biochemical potency (IC50) due to factors like cell permeability and target engagement.
LRRK2 Readout LRRKtide phosphorylationpS1292-LRRK2, pS935-LRRK2, pT73-Rab10pS935 is a robust marker for cellular target engagement.[13] pS1292 and pT73-Rab10 are more direct readouts of kinase activity.[4][13]
ATP Concentration ~Km of LRRK2 (e.g., 10 µM)[9]N/A (determined by cell)Critical for ATP-competitive inhibitors to avoid underestimation of potency.
Compound Vehicle DMSODMSOFinal DMSO concentration should typically be ≤0.5% to avoid off-target effects on enzyme or cell health.
Key Buffer Additives DTT, BSAPhosphatase & Protease InhibitorsDTT maintains a reducing environment for the enzyme. BSA prevents non-specific binding. Inhibitors are crucial to preserve post-translational modifications during cell lysis.
Experimental Workflow & Protocols
Workflow for a Biochemical LRRK2 Inhibition Assay (ADP-Glo™ Format)

The following is a generalized protocol based on established methods for measuring LRRK2 kinase activity.[9]

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection prep_inhibitor Prepare CZC-25146 serial dilution in DMSO add_inhibitor Dispense inhibitor/DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Thaw & dilute LRRK2 enzyme in kinase buffer add_enzyme Add diluted LRRK2 enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP mix in kinase buffer start_reaction Add Substrate/ATP mix to start reaction prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate Incubate at RT (e.g., 60-120 min) start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop develop_signal Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_stop->develop_signal incubate_develop Incubate at RT (30 min) develop_signal->incubate_develop read_plate Read luminescence incubate_develop->read_plate

Caption: Workflow for a LRRK2 biochemical assay using ADP-Glo™.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of CZC-25146 in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution or DMSO vehicle.

  • Enzyme Addition: Add 2 µL of LRRK2 enzyme diluted in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[9]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., LRRKtide and 10 µM ATP) to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Signal Generation (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to LRRK2 activity.

Workflow for a Cellular LRRK2 Inhibition Assay (Western Blot)

G cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_detection 3. Western Blot plate_cells Plate cells (e.g., HEK293T) transfect Transfect with LRRK2 construct (e.g., G2019S) plate_cells->transfect treat Treat with CZC-25146 dose-response transfect->treat lyse Lyse cells in buffer with phosphatase/protease inhibitors treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify prepare_lysate Normalize concentration & add Laemmli buffer quantify->prepare_lysate sds_page SDS-PAGE prepare_lysate->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block probe_primary Incubate with primary antibodies (e.g., pT73-Rab10, Total Rab10, Total LRRK2) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibodies probe_primary->probe_secondary image Image with chemiluminescence substrate probe_secondary->image

Caption: Workflow for a cellular LRRK2 assay using Western blot.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293T cells and allow them to adhere.

  • Transfection: Transfect cells with a LRRK2 expression vector (e.g., LRRK2-G2019S) using a suitable transfection reagent.

  • Treatment: After 24-48 hours, treat the cells with a dose-response of CZC-25146 for a predetermined time (e.g., 90 minutes).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target of interest (e.g., anti-pT73-Rab10) and loading controls (e.g., anti-Total Rab10, anti-actin).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescent substrate.

  • Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

LRRK2 Signaling and Inhibition Logic

The diagram below illustrates the central role of LRRK2 kinase activity and how inhibitors like CZC-25146 intervene in the pathway, leading to measurable downstream effects.

G cluster_pathway LRRK2 Kinase Pathway cluster_inhibition Inhibition & Readout LRRK2_active Active LRRK2 pRab10 pT73-Rab10 LRRK2_active->pRab10 Phosphorylates LRRK2_inactive Inactive LRRK2 Rab10 Rab10 Cellular_Effects Altered Vesicle Trafficking pRab10->Cellular_Effects Assay_Readout ↓ pT73-Rab10 Signal pRab10->Assay_Readout Measured As CZC CZC-25146 CZC->LRRK2_active Binds & Inhibits

Caption: LRRK2 inhibition by CZC-25146 blocks Rab10 phosphorylation.

References

  • Merck Millipore. (n.d.). LRRK2 Inhibitor II, CZC-25146. Retrieved from [Link]

  • Fernández, B., Chittoor-Vinod, V. G., Kluss, J. H., Kelly, K., Bryant, N., Nguyen, A. P. T., ... & Hilfiker, S. (2022). Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity. Journal of Parkinson's Disease, 12(5), 1549-1565. Retrieved from [Link]

  • Kaltezioti, E., Melachroinou, K., & Rideout, H. J. (2020). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience, 14, 865. Retrieved from [Link]

  • Kaltezioti, E., Melachroinou, K., & Rideout, H. J. (2020). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. PMC. Retrieved from [Link]

  • Kamikawaji, S., & Ito, G. (2011). Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. In Parkinson's Disease (pp. 275-283). Humana Press. Retrieved from [Link]

  • Hermanson, S. B. (2022). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Nguyen, A. P. T., & Moore, D. J. (2019). LRRK2 and Protein Aggregation in Parkinson's Disease: Insights From Animal Models. Frontiers in Neuroscience, 13, 1361. Retrieved from [Link]

  • Novello, S., Longo, F., Mercatelli, D., & Gotti, C. (2018). Detection of endogenous S1292 LRRK2 autophosphorylation in mouse tissue as a readout for kinase activity. Scientific Reports, 8(1), 6178. Retrieved from [Link]

  • Alessi, D. R., & Sammler, E. M. (2021). Impact of Type II LRRK2 inhibitors on signaling and mitophagy. Biochemical Journal, 478(1), 215-236. Retrieved from [Link]

  • Fan, Y., Howden, A. J., Sarhan, A. R., & Alessi, D. R. (2018). LRRK2 exonic variants associated with Parkinson's disease augment phosphorylation levels for LRRK2-Ser1292 and Rab10-Thr73. bioRxiv. Retrieved from [Link]

  • Drug Hunter. (2023). More LRRK2 On-Target Toxicity?. Retrieved from [Link]

  • Ares, I., & Hilfiker, S. (2021). LRRK2 and Proteostasis in Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]

Sources

Troubleshooting

CZC-25146 Technical Support Center: Neuronal Culture Optimization

Status: Operational Support Tier: Senior Application Science Subject: Optimization of Incubation Parameters for CZC-25146 (LRRK2 Inhibitor) Core Directive & Introduction Welcome to the CZC-25146 technical hub. As a Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Science Subject: Optimization of Incubation Parameters for CZC-25146 (LRRK2 Inhibitor)

Core Directive & Introduction

Welcome to the CZC-25146 technical hub. As a Senior Application Scientist, I often see researchers treat CZC-25146 like a generic reagent rather than a precise molecular probe. This compound is a potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .

To get reproducible data in neuronal cultures, you must distinguish between Pharmacodynamic (PD) Incubation (checking if the target is hit) and Phenotypic Incubation (checking if the biology changes).

The guide below replaces generic protocols with a causality-driven optimization strategy.

Mechanism of Action & Signaling Pathway

Before optimizing time, you must understand what you are measuring. CZC-25146 inhibits LRRK2 kinase activity.[1] This results in two distinct downstream events with different kinetics:

  • Loss of Constitutive Phosphorylation (pS935): Inhibiting the kinase domain exposes the Serine 935 site to phosphatases (likely PP1), leading to rapid dephosphorylation. This is a surrogate marker for target engagement.

  • Loss of Substrate Phosphorylation (pRab10): LRRK2 directly phosphorylates Rab10 at Thr73.[2] This is a direct measure of kinase output.

LRRK2_Pathway CZC CZC-25146 (Inhibitor) LRRK2_Active LRRK2 (Active) + ATP CZC->LRRK2_Active Blocks ATP Binding LRRK2_Inactive LRRK2 (Inhibited) (Kinase Dead Conf.) LRRK2_Active->LRRK2_Inactive Conformational Change Substrate Rab10 LRRK2_Active->Substrate Phosphorylates Phosphatase PP1 Phosphatase LRRK2_Inactive->Phosphatase Exposes S935 site pRab10 pRab10 (Thr73) (Direct Output) Substrate->pRab10 pS935 pS935 LRRK2 (Constitutive Marker) pS935->LRRK2_Inactive Dephosphorylation (Rapid Decay)

Figure 1: Mechanism of Action. CZC-25146 inhibits LRRK2, preventing Rab10 phosphorylation and inducing rapid dephosphorylation of the S935 feedback site.

Incubation Optimization Guide
Module A: The "When" (Time-Course Optimization)

Do not use a single time point for all assays. The kinetics of signal decay (pS935) and phenotypic rescue (neurite outgrowth) differ by orders of magnitude.

Experimental GoalRecommended IncubationKinetic Rationale
Target Engagement (Western Blot: pS935)1 – 2 Hours S935 dephosphorylation is rapid. Beyond 4-6 hours, total LRRK2 levels may decrease due to destabilization, complicating normalization.
Substrate Inhibition (Western Blot: pRab10)2 – 4 Hours Rab10 turnover is slightly slower than the S935 feedback loop; 2 hours ensures maximal inhibition of the substrate pool.
Neuroprotection (Toxicity Assays)24 – 48 Hours Rescue of G2019S-induced toxicity requires sustained inhibition to prevent downstream cytoskeletal defects.
Neurite Outgrowth (Morphology)3 – 7 Days Structural remodeling is slow. Media must be replenished with fresh inhibitor every 48 hours (see Stability).
Module B: The "How Much" (Concentration Windows)

While the cell-free IC50 is ~4 nM, neuronal cultures (especially iPSCs) impose permeation barriers.

  • Standard Effective Range: 100 nM – 1 µM.

  • Why: You need to drive the concentration above the IC90 to compete with high intracellular ATP levels.

  • Warning: >5 µM increases the risk of off-target effects (e.g., PLK4 inhibition).

Troubleshooting & FAQs
Q1: I treated my cells for 2 hours, but by the time I lysed them, the pS935 signal had returned. What happened?

Diagnosis: The "Washout Effect." Explanation: CZC-25146 is a reversible inhibitor. If you wash your neurons with inhibitor-free PBS before lysis, the compound dissociates, and the kinase re-phosphorylates S935 within minutes. Solution:

  • Do not wash with inhibitor-free buffer.

  • Add the inhibitor to your wash buffer (PBS) at the same concentration as the culture media.

  • Alternatively, aspirate media and lyse immediately without washing.

Q2: After 24+ hours of incubation, my Total LRRK2 signal is significantly lower. Is the drug toxic?

Diagnosis: Inhibitor-Induced Destabilization. Explanation: This is a known biological phenomenon, not necessarily toxicity. Inhibiting LRRK2 often destabilizes the protein structure, leading to ubiquitination and proteasomal degradation.[3] Solution:

  • This confirms the drug is working.[4]

  • Always normalize phosphorylated signals (pS935) to a housekeeping protein (Actin/GAPDH) rather than Total LRRK2 for long-term assays, or acknowledge the reduction in Total LRRK2 as part of the phenotype.

Q3: Can I leave the inhibitor in the media for 7 days without changing it?

Diagnosis: Compound Instability/Degradation. Explanation: While CZC-25146 is relatively stable, oxidation and hydrolysis in aqueous media at 37°C will reduce effective concentration over a week. Solution:

  • Perform a half-media change every 48 hours .

  • Spike the fresh media with 2X concentration of CZC-25146 to maintain the final 1X concentration in the well.

Standardized Experimental Workflow

Use this workflow to determine the optimal time point for your specific neuronal line.

Workflow Start Seed Neurons (DIV 0) Mature Maturation (DIV 14-21) Start->Mature Treat Treatment Group (+ CZC-25146) Mature->Treat Control Vehicle Control (DMSO Only) Mature->Control Timepoints Harvest Timepoints: 1h, 4h, 24h Treat->Timepoints Control->Timepoints Lysis Lysis (+ PhosSTOP) Timepoints->Lysis No Wash step! Readout Western Blot: pS935 / Total LRRK2 Lysis->Readout

Figure 2: Optimization Workflow. Note the critical "No Wash" step prior to lysis to prevent signal recovery.

Step-by-Step Protocol (Acute Signaling Assay):

  • Preparation: Dissolve CZC-25146 in DMSO to a 10 mM stock. Store at -80°C.

  • Dilution: Dilute stock 1:10,000 in culture media to achieve 1 µM final concentration. Ensure DMSO content is <0.1%.

  • Incubation: Apply to neurons for 90 minutes at 37°C.

  • Lysis (CRITICAL):

    • Place plate on ice.

    • Aspirate media.

    • IMMEDIATELY add Lysis Buffer containing Protease AND Phosphatase inhibitors (e.g., Roche PhosSTOP).

    • Note: Do not wash cells with PBS unless PBS contains 1 µM CZC-25146.

  • Analysis: Immunoblot for LRRK2 pS935 (Abcam ab133450 or MJFF clones).

References
  • Ramsden, N., et al. (2011). Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS Chemical Biology. (This is the primary paper characterizing CZC-25146, demonstrating its selectivity and potency in neuronal cultures).

  • Deng, X., et al. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2.[5][6] Nature Chemical Biology.[5][6] (Establishes the paradigm of pS935 dephosphorylation as a marker for LRRK2 inhibition).

  • Dzamko, N., et al. (2010). Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser(910)/Ser(935), disruption of 14-3-3 binding and altered cytoplasmic localization.[7] Biochemical Journal. (Explains the mechanism behind the feedback loop used as a readout).

Sources

Optimization

Technical Support Center: Reducing Batch-to-Batch Variability in CZC-25146 Experiments

Introduction: The Precision Paradox CZC-25146 is a highly potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), exhibiting single-digit nanomolar IC values against both wild-type and the Parkinson’s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Paradox

CZC-25146 is a highly potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), exhibiting single-digit nanomolar IC


 values against both wild-type and the Parkinson’s disease-associated G2019S mutant [1]. However, its high potency often masks a critical vulnerability: sensitivity to experimental conditions .

In my experience troubleshooting for pharmaceutical clients, "batch-to-batch variability" is rarely due to the synthesis of the compound itself. Instead, it is almost always a downstream consequence of hygroscopicity (moisture sensitivity) , solvent degradation , or inconsistent ATP concentrations in kinase assays.

This guide moves beyond standard datasheets to address the causality of experimental inconsistency. It provides a self-validating framework to ensure your data reflects biology, not handling errors.

Part 1: The Pre-Analytical Phase (Storage & Solubilization)

The Core Issue: CZC-25146 is hygroscopic.[1] Once the vial is opened, atmospheric moisture competes with DMSO, leading to micro-precipitation that is invisible to the naked eye but devastating to nanomolar-range potency.

Troubleshooting Guide: Compound Handling
Symptom Probable Cause Corrective Action
Loss of Potency (Stock) Hydrolysis or precipitation due to "wet" DMSO.Use Anhydrous DMSO: Buy small bottles of anhydrous DMSO (e.g., <50 mL). Once opened, discard after 1 month. Never use "communal" lab DMSO.
Precipitation on Thaw Thermal shock or supersaturation.The "37°C Vortex" Rule: Heat the stock to 37°C for 5 minutes and vortex vigorously before every use. Do not assume visual clarity equals solubility.
Yellowing of Solution Oxidation or light degradation.Aliquot Immediately: Store as single-use aliquots at -80°C. Protect from light. Discard any yellowed aliquots.
FAQ: Solubilization

Q: My protocol says CZC-25146 is soluble in DMSO up to 50 mg/mL, but I see crystals. Why? A: The 50 mg/mL limit is thermodynamic solubility in perfect conditions. In a working lab, moisture absorption lowers this limit.

  • Recommendation: Prepare stocks at 10 mM (approx. 4.9 mg/mL) rather than the theoretical maximum. This provides a safety buffer against precipitation [2].

Q: Can I use aqueous buffers for intermediate dilutions? A: Absolutely not. CZC-25146 has poor water solubility (<1 mg/mL).

  • Protocol: Perform all serial dilutions in 100% DMSO . Only the final step should introduce the compound into the aqueous assay buffer to minimize the time the compound spends in a "hostile" solvent environment.

Part 2: The Analytical Phase (Biochemical & Cellular Assays)

The Core Issue: CZC-25146 is an ATP-competitive inhibitor .[2] Its apparent potency (IC


) is mathematically dependent on the ATP concentration in your assay. If Batch A is tested at 10 µM ATP and Batch B at 1 mM ATP, Batch B will appear significantly less potent, mimicking a "bad batch."
Experimental Workflow: Biochemical Standardization

G Start Define Assay ATP [c] Binding Kinase Active Site Competition Start->Binding High ATP reduces inhibitor binding Comp CZC-25146 (ATP-Competitive) Comp->Binding Competes with ATP Readout IC50 Shift Binding->Readout Cheng-Prusoff Correction Required

Figure 1: The ATP-Competition Dynamic. Variations in ATP concentration directly alter the observed IC50, creating false "batch variability."

Troubleshooting Guide: Assay Conditions

Q: My IC


 shifted from 5 nM to 50 nM. Is the compound degraded? 
A:  Check your ATP concentration.
  • The Science: The Cheng-Prusoff equation defines this relationship:

    
    .
    
  • Validation Step: Always run a reference standard (e.g., LRRK2-IN-1) alongside CZC-25146. If both shift, the issue is your assay conditions (ATP or enzyme lot), not the CZC-25146 batch [3].

Q: In cellular assays, I see high variability in pS935-LRRK2 inhibition. A: This is often due to Serum Binding .

  • Explanation: CZC-25146 is highly lipophilic. In high-serum media (e.g., 10% FBS), a significant fraction of the drug binds to albumin, reducing the free fraction available to enter the cell.

  • Protocol Fix: Standardize FBS concentration (e.g., exactly 10%) across all experiments. For in vivo work, verify the vehicle. Switching from 10% DMSO/40% PEG300 to Corn Oil can drastically alter bioavailability [2].

Part 3: Quality Control & Validation

Before committing a new batch to a critical experiment, perform this rapid validation workflow.

The "pS935 Dephosphorylation" Check

This is the gold-standard functional test for LRRK2 inhibitors.

  • Cell Line: HEK293 stably expressing LRRK2-G2019S (or A549 endogenous).

  • Treatment: Treat cells with 100 nM CZC-25146 for 90 minutes .

  • Lysis: Lyse in buffer containing phosphatase inhibitors (critical!).

  • Readout: Western blot for pSer935-LRRK2 vs. Total LRRK2.

  • Pass Criteria: >80% reduction in pSer935 signal compared to DMSO control.

LRRK2_Pathway Inhibitor CZC-25146 (100 nM) LRRK2 LRRK2 Kinase (WT or G2019S) Inhibitor->LRRK2 Inhibits Phos Autophosphorylation (Ser 1292) LRRK2->Phos Direct Kinase Activity Const_Phos Constitutive Phosphorylation (Ser 910, Ser 935) LRRK2->Const_Phos Feedback Loop (Inhibition causes loss of pS935) ATP ATP ATP->LRRK2 Activates Binding 14-3-3 Binding Const_Phos->Binding Required for Stability LRRK2 Protein Stability Binding->Stability Protects from degradation

Figure 2: LRRK2 Signaling Validation. Inhibition of LRRK2 by CZC-25146 causes a rapid loss of pSer935 and pSer910 phosphorylation, disrupting 14-3-3 binding [4].

Summary of Critical Parameters

ParameterStandardWhy?
Stock Conc. 10 mM in Anhydrous DMSOPrevents precipitation; avoids supersaturation.
Storage -80°C, Single-use aliquotsPrevents freeze-thaw degradation.[3]
Assay ATP Fixed (e.g.,

level)
Ensures consistent IC

values across batches.
Vehicle (In Vivo) 10% DMSO / 40% PEG300 / 5% Tween-80Validated for solubility; Corn oil alters PK [2].
QC Marker pSer935 LossDirect biomarker of target engagement.

References

  • Ramsden, N., et al. (2011).[2][4] Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons.[1] ACS Chemical Biology, 6(10), 1021-1028.

  • MedChemExpress. (n.d.). CZC-25146 Product Datasheet & Solubility Protocols. MedChemExpress.

  • Deng, X., et al. (2011).[5] Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2.[5][6][7] Nature Chemical Biology, 7, 203–205.[5][6]

  • Dzamko, N., et al. (2010). Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and proteasomal degradation. Biochemical Journal, 430(3), 405-413.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: CZC-25146 hydrochloride vs. MLi-2 LRRK2 Inhibitors

Executive Summary Verdict: MLi-2 is the superior chemical probe for modern LRRK2 interrogation, particularly for in vivo CNS studies and high-fidelity cellular assays. While CZC-25146 served as a critical "first-generati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: MLi-2 is the superior chemical probe for modern LRRK2 interrogation, particularly for in vivo CNS studies and high-fidelity cellular assays.

While CZC-25146 served as a critical "first-generation" tool demonstrating nanomolar potency, it is functionally limited by moderate selectivity (off-target inhibition of PLK4 and GAK) and suboptimal blood-brain barrier (BBB) permeability. MLi-2 represents the "gold standard" second-generation inhibitor, characterized by sub-nanomolar potency, exceptional kinome selectivity (>295-fold), and complete CNS penetrance.

Chemical & Pharmacological Profile

The primary distinction between these two compounds lies in their selectivity profiles and physicochemical properties affecting CNS access.

Comparative Data Matrix
FeatureCZC-25146 Hydrochloride MLi-2
Generation 1st Generation (Legacy)2nd Generation (Gold Standard)
LRRK2 WT IC50 (Cell-free) ~4.76 nM0.76 nM
LRRK2 G2019S IC50 ~6.87 nM0.76 nM
Cellular Potency (pS935) IC50 ~10–50 nMIC50 ~1.4 nM
Kinome Selectivity Moderate (Inhibits PLK4, GAK, CAMKK2)High (>295-fold selectivity)
BBB Permeability Low / PoorHigh (Unbound Brain/Plasma ratio ~1.[1]0)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)
Primary Utility Peripheral cell assays; Structural comparisonIn vivo CNS models; Clinical candidate proxy
Mechanistic Insight: The Selectivity Gap

CZC-25146 exhibits significant off-target activity against GAK (Cyclin G-associated kinase) and PLK4 (Polo-like kinase 4) . Inhibition of GAK is particularly problematic in endocytosis studies, as GAK regulates clathrin uncoating, a process often investigated downstream of LRRK2. Using CZC-25146 may confound data regarding LRRK2's role in vesicular trafficking.

MLi-2 was structurally optimized to avoid these off-targets, providing a "cleaner" readout of LRRK2-dependent phenotypes, such as Rab10 phosphorylation and ciliogenesis.

Biological Pathway & Mechanism of Action[2]

To understand the inhibition impact, we must visualize the LRRK2 signaling cascade. LRRK2 acts as a kinase for a subset of Rab GTPases (notably Rab10 and Rab29).

Diagram 1: LRRK2 Signaling & Inhibition Logic

LRRK2_Pathway LRRK2 LRRK2 (Active) Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates T73 pS935 pS935-LRRK2 (Feedback Marker) LRRK2->pS935 Maintains Stability Inhibitor Inhibitor (MLi-2 / CZC-25146) Inhibitor->LRRK2 Blocks ATP Pocket Inhibitor->pS935 Induces Dephosphorylation (Biomarker of Inhibition) pRab10 pT73-Rab10 (Phosphorylated) Rab10->pRab10 Activation Effectors Effector Recruitment (RILPL1/2) pRab10->Effectors Phenotype Ciliogenesis Inhibition Lysosomal Clustering Effectors->Phenotype Phosphatase PP1 Phosphatase

Caption: Figure 1: LRRK2 Inhibition Pathway. Inhibitors block the kinase domain, preventing Rab10 phosphorylation. Crucially, Type I inhibition also exposes the S935 residue to phosphatases, causing a rapid loss of pS935 signal, which serves as a surrogate marker for target engagement.

In Vivo Suitability & Pharmacokinetics[3]

This is the critical decision point for researchers.

CZC-25146: The Peripheral Limit

While CZC-25146 is cell-permeable, it is a substrate for efflux transporters (P-glycoprotein), severely limiting its brain exposure.

  • Use Case: It is suitable for studying LRRK2 in peripheral immune cells (monocytes/macrophages) or kidney tissue ex vivo.

  • Warning: Do not use for behavioral studies or neuroprotection assays in animal models of Parkinson's Disease; brain concentrations will likely be insufficient to inhibit LRRK2.

MLi-2: The Central Specialist

MLi-2 was engineered for CNS penetration.[2]

  • PK Profile: Oral dosing in mice (e.g., 10 mg/kg) results in rapid absorption and sustained brain levels >100x the cellular IC50.

  • Safety Note: Chronic high-dose treatment with MLi-2 (and other potent LRRK2 inhibitors) induces enlargement of Type II pneumocytes in the lung (lamellar body accumulation). This is a reversible, on-target effect, not a toxicity of the molecule itself.

Experimental Protocol: Validating Target Engagement

To confirm that your inhibitor is working, you should not rely solely on downstream phenotypes. You must validate kinase inhibition directly. The most robust method is monitoring the dephosphorylation of pS935-LRRK2 (a feedback biomarker) or the loss of pT73-Rab10 (direct substrate).

Workflow: Cellular LRRK2 Inhibition Assay (Western Blot)

Objective: Determine IC50 of MLi-2/CZC-25146 in HEK293 or A549 cells.

Reagents Required[3][4][5]
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1% Triton X-100, 1 mM EGTA, 1 mM Na3VO4, 50 mM NaF, 10 mM Beta-glycerophosphate, Protease Inhibitor Cocktail.

    • Expert Tip: LRRK2 phosphorylation is extremely labile. You must include high concentrations of phosphatase inhibitors (NaF, Beta-glycerophosphate).

  • Primary Antibodies:

    • Rabbit anti-LRRK2 pS935 (Abcam/MJFF).

    • Rabbit anti-Rab10 pT73 (Abcam/MJFF).

    • Mouse anti-Total LRRK2 (Clone N241A/34).

Step-by-Step Protocol
  • Seeding: Seed cells (e.g., A549 endogenous LRRK2) at 70% confluency in 6-well plates.

  • Treatment:

    • Prepare 1000x stocks of MLi-2 and CZC-25146 in DMSO.

    • Treat cells for 60–90 minutes . (Longer incubations are unnecessary for kinase inhibition and may induce degradation).

    • Dose range: 0, 0.1, 1, 10, 100, 1000 nM.

  • Lysis (The Critical Step):

    • Place plates on varying ice.

    • Wash 1x with ice-cold PBS.

    • Add ice-cold Lysis Buffer. Scrape immediately.

    • Incubate lysates on ice for 20 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Normalize protein concentration (BCA Assay) to 1 mg/mL.

  • Immunoblotting:

    • Load 20–30 µg protein per lane.

    • Probe for pS935-LRRK2 (Disappearance indicates inhibition).[1][6]

    • Probe for Total LRRK2 (Should remain stable in short treatments).

  • Analysis: Calculate the ratio of pS935 / Total LRRK2. Plot vs. log[Inhibitor].

Diagram 2: Validation Workflow

Experimental_Workflow Cells Cell Culture (A549 or HEK293) Treat Inhibitor Treatment (60-90 min) Cells->Treat Dose Response Lysis Rapid Lysis (+Phosphatase Inhibitors) Treat->Lysis On Ice WB Western Blot (pS935 vs Total LRRK2) Lysis->WB Clarified Lysate Data IC50 Calculation WB->Data Densitometry

Caption: Figure 2: Target Engagement Workflow. Rapid lysis at 4°C with phosphatase inhibitors is essential to preserve the phosphorylation state for accurate IC50 determination.

References

  • Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics.

  • Ramsay, E., et al. (2018). CZC-25146 is a potent and selective inhibitor of LRRK2. Tocris Bioscience Technical Data.

  • Alessi, D. R., & Sammler, E. (2018). LRRK2 kinase in Parkinson's disease. Science.

  • Kalogeropulou, A. F., et al. (2022). Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity. Frontiers in Molecular Neuroscience.

  • Scott, J. D., et al. (2017). Discovery of a Potent, Selective, and Brain-Penetrant LRRK2 Kinase Inhibitor.[1] Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of LRRK2 Inhibitors for Parkinson's Disease Research

The discovery of mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene as a significant genetic cause of both familial and sporadic Parkinson's disease has galvanized a global research effort to develop kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The discovery of mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene as a significant genetic cause of both familial and sporadic Parkinson's disease has galvanized a global research effort to develop kinase inhibitors as a potential disease-modifying therapy.[1][2] The G2019S mutation, in particular, leads to hyperactivity of the LRRK2 protein, making it a prime target for therapeutic intervention.[3] However, the journey from a potent inhibitor in a test tube to a viable therapeutic requires a deep understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This guide provides a comparative analysis of the pharmacokinetic properties of key LRRK2 inhibitors, with a special focus on the preclinical compound CZC-25146, to assist researchers in navigating this complex landscape.

The Critical Role of Pharmacokinetics for LRRK2 Inhibitors

For any therapeutic agent targeting Parkinson's disease, the ultimate goal is to reach and act upon its target within the central nervous system (CNS). This presents a significant challenge: the blood-brain barrier (BBB), a highly selective membrane that protects the brain from systemic circulation. Therefore, an ideal LRRK2 inhibitor must not only be potent and selective but also possess a pharmacokinetic profile that ensures adequate and sustained exposure in the brain.

Key PK parameters that are scrutinized during preclinical development include:

  • Bioavailability (F%) : The fraction of an orally administered dose that reaches systemic circulation. High oral bioavailability is crucial for patient compliance and consistent dosing.

  • Brain Penetration : Often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kp,uu). This is arguably the most critical parameter for a CNS-acting drug.

  • Half-life (t½) : The time it takes for the drug concentration in the body to be reduced by half. A longer half-life can allow for less frequent dosing.

  • Clearance (CL) : The rate at which a drug is removed from the body. Moderate to low clearance is generally preferred to maintain therapeutic concentrations.[4]

  • Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Profile of a Preclinical Tool Compound: CZC-25146

CZC-25146 is a potent LRRK2 inhibitor frequently used in preclinical research. It demonstrates high efficacy against both wild-type and the pathogenic G2019S mutant form of LRRK2 in biochemical assays.

  • Potency :

    • IC₅₀ (wild-type LRRK2): 4.76 nM[5][6]

    • IC₅₀ (G2019S LRRK2): 6.87 nM[5][6]

In preclinical mouse models, CZC-25146 exhibits what are described as "relatively favorable" pharmacokinetic properties following both intravenous and oral administration.[7][8] It shows extensive distribution throughout the body and has been used to demonstrate target engagement in vivo.[7][8]

However, the major limitation of CZC-25146, which has restricted its use primarily to in vitro and peripheral in vivo studies, is its weak brain penetration .[4] This characteristic makes it unsuitable for studies aiming to investigate the central effects of LRRK2 inhibition in models of Parkinson's disease.

Comparative Pharmacokinetic Analysis of LRRK2 Inhibitors

The field has evolved rapidly, with newer generations of inhibitors designed specifically to overcome the BBB and optimize PK properties. Below is a comparison of CZC-25146 with other notable LRRK2 inhibitors.

InhibitorIC₅₀ (WT/G2019S) (nM)Key Pharmacokinetic CharacteristicsSpeciesReference
CZC-25146 4.76 / 6.87Favorable peripheral PK; extensive distribution. Weak brain penetration .Mouse[4][7][8]
PF-06447475 3 / 11Brain-penetrant . Moderate clearance, low oral bioavailability.Rat[4]
JH-II-127 Not specifiedBrain-penetrant . Good oral bioavailability, half-life, and plasma exposure.Mouse[4]
MLi-2 Not specified (potent)Brain-penetrant . Tmax of 0.75 hours after 10 mg/kg oral dose. Suppresses brain LRRK2 activity by >90%.Mouse[9]
DNL151 (BIIB122) Not specifiedExcellent CNS permeability . Favorable profile leading to Phase III clinical trials. Reduced LRRK2 activity by >50% in humans.Human[10][11]

Analysis and Interpretation:

This comparison highlights the critical evolution in LRRK2 inhibitor design. While early compounds like CZC-25146 were valuable for establishing potency and in vitro effects, their utility was limited by poor CNS exposure.

Subsequent inhibitors like PF-06447475 and JH-II-127 were specifically developed to cross the BBB.[4] PF-06447475, while brain-penetrant, had liabilities in its moderate clearance and low bioavailability, which can complicate dosing regimens and lead to variability.[4] MLi-2 represents a significant step forward, demonstrating not only brain penetration but also rapid absorption and profound target engagement in the brain after oral dosing.[9]

The clinical candidate DNL151 (BIIB122) , developed by Denali Therapeutics and Biogen, underscores the successful optimization of these properties.[10] Its advancement to late-stage clinical trials, including the LIGHTHOUSE and LUMA studies, strongly suggests a robust and predictable pharmacokinetic profile in humans, achieving significant target inhibition safely.[1][10]

Experimental Workflow & Protocols

Understanding the data presented requires an appreciation for the experimental work behind it. A typical preclinical pharmacokinetic study is a multi-step, self-validating process designed to quantify a drug's journey through a biological system.

Diagram: Preclinical Pharmacokinetic Study Workflow

PK_Workflow cluster_prep Preparation cluster_dosing Administration cluster_sampling Sampling cluster_analysis Bioanalysis & PK Modeling formulation Compound Formulation iv_dose Intravenous (IV) Dosing formulation->iv_dose po_dose Oral (PO) Dosing formulation->po_dose animal_prep Animal Acclimation & Dosing Group Assignment animal_prep->iv_dose animal_prep->po_dose blood_sampling Serial Blood Sampling (e.g., tail vein) iv_dose->blood_sampling Time Course po_dose->blood_sampling Time Course tissue_harvest Terminal Tissue Harvest (Brain, etc.) blood_sampling->tissue_harvest Terminal Point sample_prep Sample Preparation (Plasma/Tissue Homogenate) blood_sampling->sample_prep tissue_harvest->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow of a typical preclinical pharmacokinetic study.

Step-by-Step Protocol: Mouse Pharmacokinetic Study

This protocol outlines the essential steps for determining the pharmacokinetic profile of an LRRK2 inhibitor in mice.

  • Compound Formulation :

    • Causality : The vehicle used to dissolve the compound is critical. It must maintain the compound's solubility and stability without causing adverse effects in the animal. For oral dosing, a vehicle like 0.5% methylcellulose is common. For intravenous dosing, a solution containing solubilizing agents like DMSO and PEG may be required.

    • Protocol : Prepare the LRRK2 inhibitor in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse). Ensure complete dissolution.

  • Animal Dosing :

    • Causality : Two routes are essential for a full profile. IV administration provides a direct measure of clearance and volume of distribution, as it bypasses absorption. Oral (PO) administration is used to determine oral bioavailability and the rate of absorption (Tmax).

    • Protocol :

      • Oral (PO) Group : Administer the compound via oral gavage at a set volume (e.g., 5-10 mL/kg).

      • Intravenous (IV) Group : Administer the compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg).

  • Blood and Tissue Collection :

    • Causality : A time course is necessary to map the concentration-time curve. Early time points capture absorption and distribution, while later points define the elimination phase. Brain tissue is collected to determine CNS penetration.

    • Protocol :

      • Collect sparse blood samples (approx. 20-30 µL) from a consistent site (e.g., tail vein) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

      • At the final time point, perform a terminal bleed via cardiac puncture.

      • Immediately perfuse the animal with saline and harvest the brain.

  • Sample Processing and Bioanalysis :

    • Causality : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its high sensitivity and specificity.

    • Protocol :

      • Centrifuge blood samples to separate plasma.

      • Homogenize brain tissue.

      • Perform a protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to remove interfering substances.

      • Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the LRRK2 inhibitor.

  • Data Analysis :

    • Causality : Specialized software is used to fit the concentration-time data to pharmacokinetic models, allowing for the calculation of key parameters.

    • Protocol : Use software like Phoenix WinNonlin to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate Cmax, Tmax, AUC, t½, CL, and Vd. Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

The ADME Paradigm and Future Directions

The success of a drug is governed by the interplay of Absorption, Distribution, Metabolism, and Excretion.

Diagram: Key ADME Relationships

ADME_Pathway Absorption Absorption (Oral Dose) Plasma Drug in Plasma (Systemic Circulation) Absorption->Plasma Distribution Distribution Plasma->Distribution Metabolism Metabolism (Liver, etc.) Plasma->Metabolism Excretion Excretion (Kidney, Bile) Plasma->Excretion Brain Target Site (Brain) Distribution->Brain Tissues Peripheral Tissues Distribution->Tissues Metabolism->Excretion Brain->Plasma Tissues->Plasma

Sources

Validation

A Researcher's Guide to Benchmarking Kinase Inhibitor Selectivity: Evaluating CZC-25146 Against Established PLK1 Inhibitors

Introduction: The Double-Edged Sword of PLK1 Inhibition Polo-like kinase 1 (PLK1) stands as a cornerstone of mitotic progression. This serine/threonine kinase is a master regulator of the cell cycle, with critical functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of PLK1 Inhibition

Polo-like kinase 1 (PLK1) stands as a cornerstone of mitotic progression. This serine/threonine kinase is a master regulator of the cell cycle, with critical functions in mitotic entry, spindle assembly, and cytokinesis.[1][2][3] Its overexpression is a well-documented hallmark of numerous human cancers and frequently correlates with poor prognosis, making it a highly attractive target for therapeutic intervention.[1][2][4][5]

However, the clinical development of PLK1 inhibitors has been fraught with challenges. Early-generation compounds often failed due to significant toxicities, such as myelosuppression and neutropenia, which stemmed from a lack of selectivity.[1] The human kinome is a vast and structurally related family; therefore, achieving potent on-target activity while avoiding unintended off-target inhibition is the critical hurdle to overcome. An ideal PLK1 inhibitor must not only be potent against its target but also exquisitely selective, particularly against other members of the PLK family and other cell cycle-related kinases.[6]

This guide provides a framework for rigorously evaluating the selectivity of a novel kinase inhibitor, using CZC-25146 as a case study against established, clinical-stage PLK1 inhibitors: Volasertib , Onvansertib , and GSK461364 . It is critical to note that CZC-25146 is primarily characterized in the literature as a potent inhibitor of Leucine-rich repeat kinase-2 (LRRK2), with known off-target activity against PLK4, GAK, and other kinases.[7][8] Its activity against PLK1 is not established. Therefore, we will proceed with this comparison as a hypothetical, yet methodologically rigorous, exercise to demonstrate the essential benchmarking process for any new chemical entity targeting PLK1.

The Competitors: A Snapshot of PLK1-Targeted Agents

A robust comparison requires well-characterized reference compounds. The inhibitors chosen represent different scaffolds and have extensive preclinical and clinical data.

  • CZC-25146 (The Challenger): An orally active inhibitor developed via a chemoproteomics strategy, primarily targeting LRRK2 with an IC50 in the low nanomolar range.[8][9] Its known selectivity profile is considered "clean," with high potency against only a handful of kinases in a broad panel, including PLK4.[8] Its potential PLK1 activity remains to be determined.

  • Volasertib (BI 6727): A potent, ATP-competitive inhibitor that binds to the PLK1 protein.[10] While highly potent against PLK1, it exhibits only modest selectivity against other PLK family members, a factor that may contribute to its clinical side-effect profile.[11][12]

  • Onvansertib (NMS-P937): An orally available and highly selective ATP-competitive PLK1 inhibitor.[6][13] It demonstrates a significantly wider therapeutic window in biochemical assays against PLK2 and PLK3, suggesting a more favorable selectivity profile.[14][15]

  • GSK461364: A selective, reversible, and ATP-competitive inhibitor of PLK1.[16] It boasts excellent selectivity, with a reported 390-fold greater affinity for PLK1 over PLK2 and PLK3 and over 1000-fold selectivity against a wider panel of kinases.[17][18]

Quantitative Selectivity Profile: A Comparative Overview

The initial assessment of selectivity begins with in vitro biochemical assays, determining the concentration of the inhibitor required to reduce kinase activity by 50% (IC50) or its binding affinity (Ki). A higher value for off-targets relative to the primary target indicates greater selectivity.

Table 1: Comparative Potency and Selectivity Against PLK Family Kinases

CompoundPLK1 IC50 / KiPLK2 IC50 / KiPLK3 IC50 / KiSelectivity (PLK2/PLK1)Selectivity (PLK3/PLK1)
CZC-25146 To Be DeterminedTo Be DeterminedTo Be DeterminedTBDTBD
Volasertib 0.87 nM[11]5 nM[12]56 nM[12]~6-fold~64-fold
Onvansertib 36 nM (cell IC50)[14]>5000-fold selectivity reported[15]>5000-fold selectivity reported[15]>5000-fold>5000-fold
GSK461364 2.2 nM (Ki)[16]860 nM (Ki)[19]1000 nM (Ki)[19]~390-fold~455-fold

Table 2: Known Kinase Inhibition Profile of CZC-25146

Primary TargetIC50Known Off-Targets (High Potency)
LRRK2 (WT)4.76 nM[9]PLK4, GAK, TNK1, CAMKK2, PIP4K2C[8]
LRRK2 (G2019S)6.87 nM[9]

These tables clearly illustrate the superior selectivity of Onvansertib and GSK461364 for PLK1 within its own family compared to Volasertib. The primary goal for CZC-25146 would be to demonstrate a selectivity profile that is at least comparable to, if not better than, GSK461364.

Core Methodologies for Rigorous Selectivity Profiling

To build a compelling case for a new inhibitor's selectivity, a multi-pronged experimental approach is non-negotiable. Relying on a single assay is insufficient. Here, we detail three essential, orthogonal methodologies.

Broad Kinome Profiling: The 30,000-Foot View

The first step is to understand the inhibitor's behavior across the entire kinome. This unbiased approach prevents "tunnel vision" on the intended target and uncovers potential liabilities early.

Workflow: Large-Panel Kinase Binding Assay (e.g., KINOMEscan)

This technique is based on a competitive binding assay. The test compound is incubated with a DNA-tagged kinase panel, and its ability to displace a reference ligand is quantified.

Experimental Protocol:

  • Compound Preparation: Solubilize CZC-25146 in 100% DMSO to a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: Prepare a working concentration (typically 1 µM) for the initial broad screen to identify potential hits.

  • Binding Assay: The compound is incubated with a panel of several hundred kinases (e.g., the KINOMEscan panel of >450 kinases) in the presence of an immobilized, active-site directed ligand.[20]

  • Quantification: The amount of kinase bound to the solid support is measured (e.g., via qPCR of the DNA tag). A low signal indicates strong displacement by the test compound.

  • Data Analysis: Results are typically expressed as "% Control," where a lower percentage signifies stronger binding. A selectivity score (S-score) is often calculated to represent the number of inhibited kinases at a given threshold, providing a quantitative measure of selectivity.

Causality and Interpretation: This assay provides a static, thermodynamic measure of binding affinity (Kd). It is exceptionally high-throughput and is the industry standard for defining kinome-wide selectivity.[21] A truly selective compound will show potent binding to PLK1 and minimal binding to other kinases at the tested concentration.

Cellular Target Engagement: Proving the Hit in a Physiological Context

A compound that binds a recombinant kinase in a test tube may not necessarily engage its target inside a cell due to factors like cell permeability, efflux pumps, or intracellular ATP competition. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in a live-cell environment.[22]

Workflow: Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[23]

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification A 1. Culture Cells (e.g., HeLa, A549) B 2. Harvest & Resuspend Cells A->B C 3. Treat Cells with Inhibitor (e.g., CZC-25146) vs. Vehicle (DMSO) B->C D 4. Aliquot cell suspension C->D E 5. Heat aliquots to a range of temperatures (e.g., 40°C to 70°C) D->E F 6. Cool to room temperature E->F G 7. Lyse cells (e.g., freeze-thaw) F->G H 8. Centrifuge to separate soluble (stabilized) vs. precipitated (denatured) proteins G->H I 9. Collect supernatant (soluble fraction) H->I J 10. Quantify PLK1 levels (e.g., Western Blot, ELISA) I->J

Caption: CETSA workflow to validate in-cell target engagement.

Experimental Protocol:

  • Cell Culture: Grow a relevant cancer cell line (e.g., HeLa, known for high PLK1 expression) to ~80% confluency.

  • Treatment: Harvest cells and resuspend them in a suitable buffer. Treat the cell suspension with various concentrations of CZC-25146 or a vehicle control (DMSO) for a defined period (e.g., 1 hour at 37°C).

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes, followed by cooling.[24]

  • Lysis: Lyse the cells to release intracellular proteins. This is often achieved by several rapid freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

  • Quantification: Analyze the amount of soluble PLK1 remaining at each temperature using a specific antibody-based method like Western blotting or an AlphaScreen/ELISA assay.[24]

Causality and Interpretation: In vehicle-treated cells, the amount of soluble PLK1 will decrease as the temperature increases. In cells treated with an effective inhibitor, the PLK1 protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This experiment provides direct, unequivocal evidence that the compound is reaching and binding to PLK1 inside a living cell.

Chemoproteomics: Profiling Against Native Kinases

Recombinant kinase domains used in many screening assays can sometimes behave differently from the full-length, post-translationally modified, and complex-associated native proteins inside a cell. Chemoproteomic methods like KiNativ address this by profiling inhibitor binding in a complex biological matrix (cell lysate).[25]

Workflow: KiNativ In-Situ Kinase Profiling

This method uses biotinylated, irreversible ATP/ADP probes that covalently label the active site of kinases.[26] Pre-incubation with a competitive inhibitor like CZC-25146 prevents this labeling. The extent of labeling is then quantified by mass spectrometry.

G cluster_0 Lysate Preparation & Incubation cluster_1 Probe Labeling & Digestion cluster_2 Enrichment & Analysis A 1. Prepare native cell lysate (maintains kinase activity) B 2. Incubate lysate with Inhibitor (CZC-25146) vs. Vehicle A->B C 3. Add biotinylated ATP/ADP acyl-phosphate probe B->C D 4. Denature, reduce, alkylate, and digest with trypsin C->D E 5. Enrich biotinylated peptides using streptavidin beads D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Quantify kinase active-site peptides F->G

Caption: KiNativ workflow for profiling inhibitor selectivity.

Experimental Protocol:

  • Lysate Preparation: Prepare a native lysate from a chosen cell line or tissue that preserves kinase activity.

  • Inhibitor Incubation: Incubate aliquots of the lysate with a range of CZC-25146 concentrations.

  • Probe Labeling: Add the biotinylated acyl-phosphate ATP/ADP probe to each sample. Kinases that are not blocked by CZC-25146 will be covalently labeled by the probe.

  • Protein Digestion: The total protein in the lysate is denatured and digested into peptides, typically with trypsin.

  • Enrichment: Biotinylated peptides (from the active sites of uninhibited kinases) are captured and enriched using streptavidin affinity chromatography.[26]

  • Mass Spectrometry: The enriched peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality and Interpretation: The abundance of a kinase's active-site peptide in the mass spectrometer is inversely proportional to the inhibitor's potency. By comparing the peptide signal in the inhibitor-treated sample to the vehicle control, an IC50 value can be generated for hundreds of native kinases simultaneously.[27] This provides a highly relevant selectivity profile that accounts for the native state of the proteome.

Conclusion: Building a Defensible Case for Selectivity

The development of a successful PLK1 inhibitor hinges entirely on demonstrating a superior selectivity profile to minimize off-target toxicities. While CZC-25146 is a known LRRK2 inhibitor, this guide outlines the rigorous, multi-step validation process it—or any new chemical entity—must undergo to be considered a viable and selective PLK1-targeting agent.

A compelling selectivity case cannot be built on a single data point. It requires the convergence of evidence from broad biochemical screening to define the entire landscape of potential interactions, cellular thermal shift assays to confirm on-target activity in the complex milieu of a living cell, and chemoproteomic methods to assess engagement with native, full-length proteins. Only by integrating these orthogonal approaches can researchers confidently differentiate a truly selective clinical candidate from a promiscuous compound destined for failure.

References

  • Makar, S., et al. (2018). PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. Journal of Oncology, 2018, 5491509. [Link]

  • Crawford, L. A., et al. (2015). Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS Chemical Biology, 10(4), 1058–1067. [Link]

  • Gutteridge, R. E., et al. (2016). Plk1 inhibitors in cancer therapy: From laboratory to clinics. Molecular Cancer Therapeutics, 15(7), 1427–1435. [Link]

  • Sbiera, S., et al. (2015). PLK1 inhibitors as a new targeted treatment for adrenocortical carcinoma. Endocrine-Related Cancer, 22(5), L23–L27. [Link]

  • Van den Bossche, J., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. International Journal of Molecular Sciences, 22(17), 9228. [Link]

  • Pinnamaneni, S., et al. (2021). PLK1 inhibition-based combination therapies for cancer management. Cancers, 13(16), 4069. [Link]

  • Van den Bossche, J., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. International Journal of Molecular Sciences, 22(17), 9228. [Link]

  • Manzoni, C., et al. (2015). Inhibition of LRRK2 kinase activity stimulates macroautophagy. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(1), 213–221. [Link]

  • Pireddu, R., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology, 12, 888125. [Link]

  • LINCS Data Portal. OTSSP167 KiNativ -- single dose experiment. [Link]

  • Stewart, E., et al. (2017). A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy. Neuro-Oncology, 19(9), 1209–1221. [Link]

  • Wang, Y., et al. (2023). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry, 66(5), 3588–3609. [Link]

  • Ikezoe, T., et al. (2018). Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. Oncotarget, 9(24), 17045–17057. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171–190. [Link]

  • Liu, M., et al. (2023). PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities. Frontiers in Immunology, 14, 1189562. [Link]

  • Green, M. D., et al. (2015). Kinome-Level Screening Identifies Inhibition of Polo-Like Kinase-1 (PLK1) as a Target for Enhancing Non-Viral Transgene Expression. Molecular Pharmaceutics, 12(6), 1938–1947. [Link]

  • Olmos, D., et al. (2011). Phase I study of GSK461364, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies. Clinical Cancer Research, 17(10), 3420–3430. [Link]

  • Olmos, D., et al. (2011). Phase I Study of GSK461364, a Specific and Competitive Polo-like Kinase 1 Inhibitor, in Patients with Advanced Solid Malignancies. Clinical Cancer Research, 17(10), 3420–3430. [Link]

  • Wikipedia. Volasertib. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(25), 5730–5741. [Link]

  • Taylor, W. R., et al. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Neurodegenerative Disease Management, 6(5), 415–428. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. polo like kinase 1. [Link]

  • ResearchGate. The KiNativ ™ Method. [Link]

  • ResearchGate. Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor: SPOTLIGHT ON VOLASERTIB. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Zeidner, J. F., et al. (2021). A Phase Ib Study of Onvansertib, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia. Clinical Cancer Research, 27(18), 5020–5029. [Link]

  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(2), 141–152. [Link]

  • Perbost, R., et al. (2019). Volasertib preclinical activity in high-risk hepatoblastoma. Oncotarget, 10(61), 6586–6600. [Link]

  • Macias-Gonzalez, M., et al. (2017). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular Pharmaceutics, 14(7), 2394–2404. [Link]

  • ResearchGate. NMS-P937, an Orally Available, Specific Small-Molecule Polo-like Kinase 1 Inhibitor with Antitumor Activity in Solid and Hematologic Malignancies. [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

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  • Lee, H., et al. (2023). The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo. Frontiers in Oncology, 13, 1145330. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223–230. [Link]

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  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Al-Souhibani, N., et al. (2021). Kinome inhibition reveals a role for polo-like kinase 1 in targeting post-transcriptional control in cancer. Molecular Oncology, 15(9), 2479–2496. [Link]

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Safety & Regulatory Compliance

Safety

CZC-25146 hydrochloride proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of CZC-25146 hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulatio...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of CZC-25146 hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. While some suppliers may not classify this compound as hazardous under specific regulations like REACH, it is imperative to treat all research chemicals with a high degree of caution.[1] This protocol is grounded in established principles of chemical hygiene and hazardous waste management.

CZC-25146 hydrochloride is a potent and selective LRRK2 inhibitor used in research, particularly in studies related to Parkinson's disease.[2][3][4][5] Its molecular structure includes a nitrogen-containing heterocyclic core and a hydrochloride salt, which informs the necessary handling and disposal precautions.

Property Information
Chemical Name N-(2-((5-fluoro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide hydrochloride
Molecular Formula C22H26ClFN6O4S
Molecular Weight 525.00 g/mol
Appearance Solid powder
Key Structural Features Nitrogen-containing heterocycle, Hydrochloride salt

Source: MedChemExpress

The presence of the hydrochloride salt suggests that in aqueous solutions, the substance may be corrosive.[6][7] The nitrogenous heterocyclic structure is common in many biologically active molecules, and while not inherently a disposal concern, the overall compound should be handled as a potentially bioactive chemical agent.[8][9][10][11]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling CZC-25146 hydrochloride for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.[12][13][14]

Equipment Specification Rationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes of solutions or airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Avoids inhalation of the powder form of the compound.[12][13]

Step-by-Step Disposal Protocol

Disposal of CZC-25146 hydrochloride should follow your institution's chemical waste management guidelines, which are designed to comply with regulations such as those from the Environmental Protection Agency (EPA).[15][16] Never dispose of this chemical down the drain.[16]

Step 1: Waste Identification and Segregation
  • Designate as Chemical Waste: Treat all quantities of CZC-25146 hydrochloride, including unused pure compound, contaminated materials, and solutions, as chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Place unused or expired CZC-25146 hydrochloride powder, along with any contaminated items like weighing paper, pipette tips, and gloves, into a designated solid chemical waste container.

    • Liquid Waste: Collect solutions containing CZC-25146 hydrochloride in a separate, compatible liquid chemical waste container. Do not mix with other incompatible waste streams.

Step 2: Waste Container Selection and Labeling
  • Choose Appropriate Containers: Use containers that are chemically resistant and have secure, leak-proof lids. For liquid waste, ensure the container material is compatible with any solvents used.

  • Label Containers Clearly: All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "CZC-25146 hydrochloride"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Any other components in the waste mixture (e.g., solvents)

Step 3: On-site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA within the laboratory.[17] This area should be under the control of the laboratory personnel.

  • Storage Conditions:

    • Keep containers tightly closed except when adding waste.[7]

    • Store in a cool, dry, and well-ventilated location.[7]

    • Ensure the storage area is away from incompatible materials.[7]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often 6-12 months), contact your institution's EHS department to arrange for pickup.[15]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste in accordance with all federal, state, and local regulations.[18]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area and restrict access.

  • Wear Appropriate PPE: Before cleaning up the spill, don the full PPE as outlined in section 2.

  • Contain and Absorb:

    • For solid spills: Gently sweep up the material to avoid creating dust and place it in the designated solid chemical waste container.

    • For liquid spills: Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad). Once absorbed, place the material into the solid chemical waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials as chemical waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of CZC-25146 hydrochloride.

cluster_start Start cluster_assessment Waste Assessment cluster_containment Containment cluster_storage Storage & Final Disposal start CZC-25146 Hydrochloride Waste Generated is_solid Is the waste solid or contaminated solid material? start->is_solid is_liquid Is the waste a solution containing the compound? is_solid->is_liquid No solid_container Place in a labeled SOLID chemical waste container. is_solid->solid_container Yes liquid_container Place in a labeled LIQUID chemical waste container. is_liquid->liquid_container Yes store_saa Store in designated Satellite Accumulation Area (SAA). solid_container->store_saa liquid_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_saa->contact_ehs

Caption: Workflow for the disposal of CZC-25146 hydrochloride.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedure. Retrieved from a source providing general laboratory safety procedures for hydrochloric acid.
  • EMD Millipore. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]

  • Cayman Chemical. (2024, September 23). Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • MedChemExpress. (n.d.). CZC-25146 hydrochloride.
  • MedChemExpress. (n.d.). LRRK2 inhibitor 1-SDS.
  • Ramsden, D. A., et al. (2011). Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS Chemical Biology. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from a general article on nitrogen-containing heterocycles.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from a general article on nitrogen-containing heterocycles.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Retrieved from [Link]

  • Concepts of Biology - 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes.
  • Merck Millipore. (2014, November 16). Catalogue No.: 438194 Product name: LRRK2 Inhibitor II, CZC-25146.

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